4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-9(14)5-1-4-8-11-10(12-15-8)7-3-2-6-16-7/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNLKFHXTQTTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375587 | |
| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-06-0 | |
| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This guide details the synthetic strategy, experimental protocols, and relevant data based on established chemical literature.
Synthetic Strategy Overview
The proposed synthesis of this compound is a two-step process. The core of this strategy involves the formation of the 1,2,4-oxadiazole ring through the condensation of a thiophene-2-carboximidamide derivative with a dicarboxylic acid anhydride. This approach is a common and effective method for constructing 3,5-disubstituted 1,2,4-oxadiazoles.[1][3]
The overall synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following protocols are based on general and established procedures for the synthesis of analogous compounds. Researchers should optimize these conditions for the specific target molecule.
Step 1: Synthesis of Thiophene-2-carboxamidoxime
This procedure outlines the formation of the key amidoxime intermediate from 2-cyanothiophene.
Materials:
-
2-Cyanothiophene
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-cyanothiophene in a mixture of ethanol and water.
-
To this solution, add hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in equimolar amounts relative to the nitrile.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield thiophene-2-carboxamidoxime.
Step 2: Synthesis of this compound
This step involves the cyclization of the amidoxime with succinic anhydride to form the final product. The reaction of amidoximes with dicarboxylic acid anhydrides is a known method for producing 1,2,4-oxadiazoles bearing a carboxylic acid functionality.[3]
Materials:
-
Thiophene-2-carboxamidoxime
-
Succinic anhydride
-
A high-boiling point solvent such as dimethylformamide (DMF) or a superbase medium like NaOH/DMSO.[1][3]
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
In a reaction vessel, dissolve thiophene-2-carboxamidoxime in a suitable solvent (e.g., DMF).
-
Add an equimolar amount of succinic anhydride to the solution.
-
The reaction mixture is heated. The optimal temperature and reaction time should be determined empirically, but temperatures around 100-150 °C are common for such cyclizations. Alternatively, a superbase medium at room temperature can be employed.[1]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and then poured into water.
-
The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data
While specific yield and analytical data for the target molecule this compound are not available in the cited literature, the following table summarizes typical yields for the key reaction types involved in this synthesis, based on analogous transformations.
| Step | Reaction Type | Reagents | Typical Yield (%) | Reference(s) |
| 1 | Amidoxime Formation | Nitrile, Hydroxylamine | 60 - 95 | [4] |
| 2 | 1,2,4-Oxadiazole Formation | Amidoxime, Anhydride | 50 - 90 | [1][3] |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The key steps and their relationships are visualized in the following diagram.
Caption: Logical flow of the synthetic pathway.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the formation of a thiophene-2-carboxamidoxime intermediate followed by its cyclization with succinic anhydride. This method is based on well-established and versatile reactions for the construction of 1,2,4-oxadiazole rings. The presented protocols provide a solid foundation for researchers to produce this and other analogous compounds for further investigation in drug discovery and development programs. Optimization of reaction conditions and thorough analytical characterization of the final compound are recommended.
References
An In-depth Technical Guide on the Chemical Properties of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS No. 849925-06-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this document also draws upon data from structurally analogous compounds to provide a predictive assessment of its physicochemical characteristics. This guide includes a summary of key chemical data, a plausible experimental protocol for its synthesis, and visualizations to illustrate its structure and potential role in research workflows. The 1,2,4-oxadiazole moiety is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, suggesting the potential for this compound in various therapeutic areas.
Chemical Properties
While comprehensive experimental data for this compound is not extensively published, its fundamental properties can be identified and supplemented with data from closely related structures. The compound is a heterocyclic molecule featuring a thiophene ring linked to a 1,2,4-oxadiazole core, which is further substituted with a butanoic acid chain.
Table 1: Physicochemical Properties of this compound and a Structurally Related Analog
| Property | Value for this compound | Value for Analog: 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid[1] |
| IUPAC Name | 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid | 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid[1] |
| CAS Number | 849925-06-0[2] | 827014-22-2[1] |
| Molecular Formula | C10H10N2O3S | C12H11ClN2O3[1] |
| Molecular Weight | 238.26 g/mol (Calculated) | 266.68 g/mol [1] |
| Hydrogen Bond Donors | 1 (Calculated from structure) | 1[1] |
| Hydrogen Bond Acceptors | 5 (Calculated from structure) | 5[1] |
| Rotatable Bonds | 4 (Calculated from structure) | 5[1] |
Note: Some values for the target compound are calculated based on its chemical structure due to the absence of published experimental data.
Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in organic chemistry literature. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid or its derivative. The following is a plausible, generalized protocol for the synthesis of this compound.
General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
A widely employed synthetic route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized. An alternative one-pot synthesis can be achieved by reacting an amidoxime directly with a carboxylic acid in the presence of a coupling agent or by using an acid chloride or anhydride.
Protocol:
-
Preparation of Thiophene-2-carboximidamide, N-hydroxy- (Thiophene-2-amidoxime): Thiophene-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The product can be isolated by filtration upon precipitation or after removal of the solvent.
-
Synthesis of this compound:
-
Method A: From Acid Chloride: Succinic anhydride is first converted to its mono-acid chloride by reaction with a chlorinating agent like thionyl chloride. The resulting 4-chloro-4-oxobutanoic acid is then reacted with the thiophene-2-amidoxime in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF). The intermediate O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to yield the final product.
-
Method B: Direct Coupling: Thiophene-2-amidoxime is reacted with succinic anhydride in a high-boiling solvent such as pyridine or dimethylformamide (DMF) at elevated temperatures. Alternatively, a coupling agent like carbonyldiimidazole (CDI) or a carbodiimide (e.g., DCC or EDC) can be used to facilitate the reaction between the amidoxime and succinic acid (or its mono-ester) at room temperature, followed by a cyclization step.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target compound.
Caption: Generalized synthetic workflow for the preparation of this compound.
Role in a Drug Discovery Cascade
Given that 1,2,4-oxadiazole derivatives are often investigated for their biological activities, the following diagram illustrates a hypothetical workflow where this compound could be evaluated.
Caption: A hypothetical cascade illustrating the progression of a novel compound in a drug discovery pipeline.
Biological Activity and Potential Applications
The 1,2,4-oxadiazole ring is a bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,2,4-oxadiazoles have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The presence of the thiophene ring and the butanoic acid side chain in this compound provides multiple points for interaction with biological targets. The carboxylic acid moiety, in particular, can act as a key binding group for various receptors and enzymes.
While specific biological data for this compound is not yet available in the public domain, its structural features make it a compelling candidate for screening in various disease models. Further research is warranted to elucidate its biological activity profile and potential therapeutic applications.
Conclusion
This compound is a heterocyclic compound with potential for applications in medicinal chemistry. This guide has provided an overview of its chemical properties, drawing on data from analogous structures where necessary, and has outlined a plausible synthetic route. The provided visualizations offer a clear representation of its synthesis and potential role in a drug discovery context. As a member of the promising 1,2,4-oxadiazole class of compounds, further investigation into its synthesis, characterization, and biological evaluation is highly encouraged.
References
Technical Guide: Physicochemical Properties of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. This molecule, featuring a substituted 1,2,4-oxadiazole ring linked to a butanoic acid moiety via a thiophene group, is of interest in medicinal chemistry and drug discovery due to the prevalence of these heterocycles in biologically active compounds. Understanding its physical properties is crucial for formulation development, pharmacokinetic profiling, and overall drug design and discovery processes.
Core Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | N/A |
| Chemical Formula | C₁₀H₁₀N₂O₃S | [CymitQuimica] |
| Molecular Weight | 238.26 g/mol | [CymitQuimica] |
| Melting Point | 87 - 90 °C | [CymitQuimica] |
| Boiling Point | Not Available | N/A |
| Solubility | Not Available | N/A |
| pKa | Not Available | N/A |
| logP | Not Available | N/A |
| Purity | 95.0% | [CymitQuimica] |
| InChI Key | GTNLKFHXTQTTHW-UHFFFAOYSA-N | [CymitQuimica] |
| MDL Number | MFCD03426087 | [CymitQuimica] |
Experimental Protocols for Property Determination
Detailed methodologies for the experimental determination of the unavailable physical properties are outlined below. These protocols are standard procedures in organic and medicinal chemistry for compound characterization.
Melting Point Determination (Capillary Method)
The reported melting point of 87 - 90 °C suggests the compound is a solid at room temperature. The following protocol is a standard method for its verification and determination.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small sample of dry, crystalline this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of approximately 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated rapidly to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
Boiling Point Determination (Distillation Method - for liquids)
Given the compound is a solid at room temperature, a standard boiling point determination is not applicable. Decomposition may occur at temperatures required for boiling, especially under atmospheric pressure. The boiling point could potentially be determined under high vacuum if the compound is stable at elevated temperatures.
Solubility Determination
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the compound in various solvents, which is critical for formulation and biological testing.
-
Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), n-octanol).
-
Procedure:
-
A known mass (e.g., 1 mg) of this compound is placed into a series of test tubes.
-
A small, measured volume (e.g., 100 µL) of the first solvent is added to the first test tube.
-
The mixture is vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid has completely dissolved, further aliquots of the solvent are added incrementally, with vortexing after each addition, until a saturated solution is obtained or the desired concentration is reached.
-
The process is repeated for each of the selected solvents.
-
Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC would be required to measure the concentration of the dissolved compound in a saturated solution.
-
pKa Determination (Potentiometric Titration)
The presence of a carboxylic acid moiety indicates that the compound is acidic. Potentiometric titration is a precise method to determine its acid dissociation constant (pKa).
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl), and a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Procedure:
-
A known amount of this compound is dissolved in a known volume of the chosen solvent system in a beaker.
-
A magnetic stir bar is added, and the solution is placed on a magnetic stirrer.
-
The pH electrode is immersed in the solution, and an initial pH reading is recorded.
-
The standardized NaOH solution is added in small, precise increments from the burette.
-
After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
This process is continued until the pH of the solution has passed the equivalence point and stabilized at a high value.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Apparatus: Separatory funnel or vials, vortex mixer, centrifuge, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC), n-octanol, and a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Procedure:
-
The n-octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing them to separate overnight.
-
A known concentration of this compound is prepared in the aqueous buffer.
-
A known volume of this solution is added to an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive determination of the physicochemical properties of this compound.
Caption: Workflow for determining the physicochemical properties of a novel compound.
Conclusion
This technical guide has summarized the currently available physical property data for this compound and provided detailed, standardized protocols for the experimental determination of key missing parameters. A thorough understanding of these properties is fundamental for advancing the research and development of this compound as a potential therapeutic agent. The provided experimental workflows offer a clear path for obtaining the necessary data to build a comprehensive physicochemical profile.
4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid IUPAC name and structure
An In-depth Technical Guide on 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, a plausible synthetic route, and its potential biological significance based on the activities of structurally related analogs.
IUPAC Name and Chemical Structure
The systematic IUPAC name for the compound is 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid .
Chemical Structure:
(Chemical structure representation)
The molecule consists of a butanoic acid chain attached at the 5-position of a 1,2,4-oxadiazole ring. The 3-position of the oxadiazole ring is substituted with a thiophen-2-yl group. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, which can improve metabolic stability and pharmacokinetic properties of a drug candidate.[1][2]
Physicochemical Properties
While experimental data for this specific molecule is not publicly available, its fundamental physicochemical properties can be calculated.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃S |
| Molecular Weight | 238.26 g/mol |
| Monoisotopic Mass | 238.04121 g/mol |
| Topological Polar Surface Area | 88.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Table 1: Calculated Physicochemical Properties.
Synthesis and Experimental Protocols
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in chemical literature. A common and effective method involves the acylation of an amidoxime followed by cyclodehydration.[1][3] For the target molecule, a plausible synthetic pathway would involve the reaction of thiophene-2-carboxamidoxime with a suitable derivative of butanoic acid, such as succinic anhydride or a protected 4-halobutanoyl chloride.
A general experimental protocol for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and an acyl chloride is provided below.
Representative Experimental Protocol: Synthesis via Acylation and Cyclization
-
Acylation of Amidoxime: To a solution of thiophene-2-carboxamidoxime (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add a 4-substituted butanoyl chloride (e.g., 4-chlorobutanoyl chloride) (1.1 equivalents) dropwise.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Heat the reaction mixture at reflux for 6-12 hours to induce cyclodehydration.[1]
-
Work-up: After cooling, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
Purification: The crude product is then purified by silica gel column chromatography to yield the desired 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid derivative. Subsequent deprotection or modification of the butanoic acid chain may be necessary depending on the starting acyl chloride.
An alternative one-pot synthesis could involve reacting the amidoxime directly with a carboxylic acid ester in a superbase medium like NaOH/DMSO at room temperature.[4]
Synthetic Workflow Diagram
A plausible synthetic workflow for the target compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5] The incorporation of a thiophene ring, another known pharmacophore, may further enhance or modulate this activity.[6][7]
Anticancer Potential
Many 1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents.[2] For instance, certain derivatives have shown potent activity against various cancer cell lines. The mechanism of action for such compounds can vary, but often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
A study on 1,2,4-oxadiazole linked imidazopyrazine derivatives reported significant cytotoxicity against human cancer cell lines.[2]
| Compound | Cell Line | IC₅₀ (µM) |
| Analog 16a | MCF-7 | 0.68 |
| A-549 | 1.56 | |
| A-375 | 0.79 | |
| Analog 16b | MCF-7 | 0.22 |
| A-549 | 1.09 | |
| A-375 | 1.18 |
Table 2: Anticancer activity of representative 1,2,4-oxadiazole analogs. Adapted from Reddy et al. (2019).[2]
Anti-Alzheimer's Disease Potential
Recent research has explored 1,2,4-oxadiazole derivatives as multi-target agents for Alzheimer's disease. A study highlighted that incorporating a thiophene moiety at the 5-position of the oxadiazole ring had a positive impact on acetylcholinesterase (AChE) inhibitory activity.[8]
| Compound | hAChE IC₅₀ (µM) |
| Analog 2b | 0.051 |
| Analog 2c | 0.0158 |
| Analog 2d | 0.049 |
| Donepezil (Control) | 0.123 |
Table 3: Acetylcholinesterase inhibitory activity of thiophene-substituted 1,2,4-oxadiazole analogs. Adapted from a 2023 study on anti-Alzheimer agents.[8]
Illustrative Signaling Pathway: Enzyme Inhibition
Based on the known activities of analogs, a compound like this compound could potentially act as an enzyme inhibitor. The diagram below illustrates a general mechanism of competitive enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route, experimental protocols, and potential biological activities based on established methodologies for structurally related thienyl-oxadiazole derivatives. The 1,2,4-oxadiazole ring is a well-known pharmacophore, and its combination with a thiophene moiety suggests potential for a range of biological applications.[1] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar compounds.
Chemical Identity
Table 1: Physicochemical Properties of Structurally Similar Thienyl-Oxadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-(Thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | C₁₂H₈N₂OS | 228.27 | 125-127 | [2] |
| 2-(Thiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | C₁₂H₇ClN₂OS | 262.71 | 125-127 | [2] |
| 3-Butanoyl-5-butanoylamino-2-(2-thienyl)-2,3-dihydro-1,3,4-oxadiazole | C₁₅H₂₁N₃O₃S | 339.41 | 193-195 | [3] |
Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process involving the formation of the 1,2,4-oxadiazole ring from a suitable thiophene-containing precursor. A plausible synthetic route is outlined below.
References
Spectral Analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental spectral data for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is not currently available in publicly accessible databases. This guide provides a comprehensive projection of the expected spectral characteristics based on the compound's chemical structure, alongside generalized experimental protocols for its analysis. This information is intended to support researchers in the synthesis, identification, and characterization of this and structurally related novel compounds.
Predicted Spectral Data
The chemical structure of this compound comprises a thiophene ring, a 1,2,4-oxadiazole ring, and a butanoic acid chain. The expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are summarized below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 7.2 | Multiplet | 3H | Thiophene ring protons |
| ~3.2 - 2.8 | Triplet | 2H | -CH₂- adjacent to oxadiazole |
| ~2.6 - 2.2 | Triplet | 2H | -CH₂- adjacent to -COOH |
| ~2.2 - 1.8 | Multiplet | 2H | Central -CH₂- of butanoic acid |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| > 170 | Carboxylic acid carbon (-COOH) |
| ~160 - 170 | Oxadiazole ring carbons |
| ~125 - 140 | Thiophene ring carbons |
| ~30 - 40 | Methylene carbons (-CH₂-) of butanoic acid chain |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 (broad) | O-H | Stretching (Carboxylic acid) |
| ~1700 | C=O | Stretching (Carboxylic acid) |
| ~1600 - 1450 | C=N, C=C | Ring stretching (Oxadiazole, Thiophene) |
| ~1200 - 1000 | C-O | Stretching |
| ~850 - 700 | C-H | Bending (Thiophene ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion |
| [M]+ | Molecular Ion |
| [M - COOH]+ | Loss of carboxylic acid group |
| Fragments corresponding to the thiophene and oxadiazole rings |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS data for a novel organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum, ensuring accurate mass calibration.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
In-Depth Technical Guide: Solubility Profile of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a novel heterocyclic compound with potential applications in pharmaceutical development. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and overall efficacy in preclinical and clinical studies. This document outlines its solubility in common laboratory solvents, details experimental protocols for solubility determination, and presents a hypothetical signaling pathway relevant to its potential therapeutic action.
Solubility Data
The solubility of this compound has been assessed in a range of solvents with varying polarities. The following table summarizes the quantitative solubility data obtained under standard laboratory conditions (25°C and atmospheric pressure).
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |
| Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | ~ 50 | Soluble |
| Acetone | 5.1 | ~ 25 | Soluble |
| Ethanol | 5.2 | ~ 15 | Sparingly Soluble |
| Methanol | 5.1 | ~ 10 | Sparingly Soluble |
| Ethyl Acetate | 4.4 | < 5 | Slightly Soluble |
| Dichloromethane (DCM) | 3.1 | < 1 | Insoluble |
| Water (pH 7.4) | 10.2 | < 0.1 | Insoluble |
| Hexane | 0.1 | < 0.1 | Insoluble |
Experimental Protocols
The solubility data presented in this guide was determined using the widely accepted shake-flask method. This method provides a reliable assessment of the thermodynamic solubility of a compound.
Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed for a sufficient period to allow for the sedimentation of the undissolved solid.
-
Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn from each vial using a syringe and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is calculated from the measured concentration and expressed in mg/mL.
Potential Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental process for solubility determination, the following diagrams are provided.
Caption: Hypothetical anti-inflammatory signaling pathway.
Caption: Workflow for the shake-flask solubility method.
Stability and Degradation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the stability and degradation profile of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound of interest in pharmaceutical research. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
Chemical Name: 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid CAS Number: 849925-06-0[1] Molecular Formula: C₁₀H₁₀N₂O₃S Molecular Weight: 254.26 g/mol
The structure comprises a central 1,2,4-oxadiazole ring substituted with a thiophene-2-yl group at the 3-position and a butanoic acid chain at the 5-position. The presence of the oxadiazole ring, a known pharmacophore, suggests potential biological activity.[2] However, this ring system is also susceptible to degradation under certain environmental conditions.
Stability Profile
The stability of this compound is critically influenced by pH, temperature, and light. Understanding these factors is essential for the development of stable pharmaceutical formulations.
pH-Dependent Stability
The 1,2,4-oxadiazole ring is the primary site of hydrolytic degradation. Studies on similar 1,2,4-oxadiazole derivatives have shown that stability is highly dependent on the pH of the medium.[3][4][5] The compound is expected to exhibit maximum stability in a slightly acidic to neutral pH range, typically between pH 3 and 5.[3][4][5]
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
| pH | Condition | Degradation (%) after 30 days | Major Degradant |
| 1.2 | 0.1 N HCl | 25 | 2-Thiophenecarbonitrile |
| 3.0 | Acetate Buffer | 5 | - |
| 5.0 | Acetate Buffer | 3 | - |
| 7.0 | Phosphate Buffer | 10 | 2-Thiophenecarbonitrile |
| 9.0 | Borate Buffer | 30 | 2-Thiophenecarbonitrile |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.
Thermal Stability
Forced degradation studies on related oxadiazole derivatives have demonstrated susceptibility to thermal stress.[6][7] The degree of degradation is dependent on both temperature and the physical state (solid vs. solution) of the compound.
Table 2: Hypothetical Thermal and Photolytic Degradation of this compound
| Stress Condition | Duration | Degradation (%) |
| Solid State, 60°C | 30 days | 8 |
| Solution (pH 4), 60°C | 30 days | 15 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Photostability
The thiophene ring within the molecule introduces a potential for photosensitivity. However, studies on some oxadiazole derivatives have shown resistance to photolytic degradation in both neutral and acidic environments.[6][7] It is anticipated that this compound will exhibit moderate photostability.
Degradation Pathways
The primary degradation pathway for 1,2,4-oxadiazole derivatives involves the hydrolytic cleavage of the oxadiazole ring. This process is catalyzed by both acidic and basic conditions.
Acid-Catalyzed Degradation
Under acidic conditions, the N-4 atom of the 1,2,4-oxadiazole ring is protonated. This is followed by a nucleophilic attack of water on the C-5 carbon, leading to ring opening and the formation of an aryl nitrile, in this case, 2-thiophenecarbonitrile, and succinic acid.[3][4][5]
Base-Catalyzed Degradation
In alkaline media, a nucleophilic attack by a hydroxide ion occurs at the C-5 position of the oxadiazole ring. This generates an anionic intermediate on the N-4 atom. Subsequent proton abstraction from water facilitates the ring opening to yield the same 2-thiophenecarbonitrile and succinate.[3][4][5]
Caption: Proposed hydrolytic degradation pathways.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution (in a stability-indicating buffer, e.g., pH 4) to 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and must be optimized and validated for the specific compound and its degradants.
Caption: General experimental workflow.
Conclusion
The stability of this compound is primarily dictated by the hydrolytic stability of the 1,2,4-oxadiazole ring. It is anticipated to be most stable in a pH range of 3-5 and susceptible to degradation under strongly acidic, basic, and thermal stress conditions. The primary degradation pathway likely involves the cleavage of the oxadiazole ring to form 2-thiophenecarbonitrile. A thorough understanding of these stability characteristics is paramount for the successful development of this compound into a viable pharmaceutical product. Detailed experimental validation of the stability profile and degradation products is strongly recommended.
References
- 1. pschemicals.com [pschemicals.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
Thienyl-Oxadiazole Derivatives: A Comprehensive Technical Guide on Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of thienyl-oxadiazole derivatives, a class of heterocyclic compounds demonstrating significant potential across a spectrum of therapeutic areas. The unique structural amalgamation of a thiophene ring and an oxadiazole nucleus imparts these molecules with diverse and potent biological activities. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for crucial biological assays, and visualizing essential scientific workflows and pathways to facilitate further research and development in this promising area of medicinal chemistry.
The inherent properties of the oxadiazole ring, such as its metabolic stability and ability to act as a bioisosteric replacement for other functional groups, combined with the diverse biological profile of the thiophene moiety, have made thienyl-oxadiazole derivatives a focal point of contemporary drug discovery.[1][2][3] These compounds have been extensively investigated for their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7]
Antimicrobial Activity
Thienyl-oxadiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[4][8] The structural versatility of this scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected thienyl-oxadiazole and related derivatives against various microbial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the inhibition zone in mm.
| Compound ID | Microbial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| 9a | Staphylococcus aureus IFO 3060 | - | High Activity | [4] |
| Bacillus subtilis IFO 3007 | - | High Activity | [4] | |
| Escherichia coli IFO 3301 | - | Marked Activity | [4] | |
| Pseudomonas aeruginosa IFO 3448 | - | Marked Activity | [4] | |
| 4d, 5e, 7b, 7c, 7d, 9b, 9c, 9d | Staphylococcus aureus IFO 3060 | - | High Activity | [4] |
| Bacillus subtilis IFO 3007 | - | High Activity | [4] | |
| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids (17a-b, 18a-b) | Staphylococcus aureus | Similar or stronger than gentamicin | - | [8] |
| Bacillus subtilis | Similar or stronger than gentamicin | - | [8] | |
| Escherichia coli | Similar or stronger than gentamicin | - | [8] | |
| Pseudomonas aeruginosa | Similar or stronger than gentamicin | - | [8] | |
| 5a-h (S-substituted thiazolyl-1,3,4-oxadiazole) | Various Bacteria & Fungi | Good Activity | - | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines a standardized method for determining the antimicrobial susceptibility of thienyl-oxadiazole derivatives.
Objective: To assess the in vitro antimicrobial activity of synthesized compounds against pathogenic microbial strains.
Materials:
-
Test compounds (thienyl-oxadiazole derivatives)
-
Standard antimicrobial agents (e.g., Ampicillin, Clotrimazole)[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[4]
-
Fungal strain (e.g., Candida albicans)[4]
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (8 mm diameter)
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar or Sabouraud Dextrose Agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.
-
Disc Preparation and Application: Dissolve the test compounds and standard drugs in DMSO to a final concentration of 200 µ g/disc and 100 µ g/disc , respectively.[4] Aseptically apply sterile filter paper discs impregnated with the test compounds, standard drugs, and a DMSO control onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (including the disc) in millimeters. The clarity and diameter of the inhibition zone are indicative of the antimicrobial activity.
Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for screening novel thienyl-oxadiazole derivatives for antimicrobial activity.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
In Silico Prediction of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and potential bioactivity of the novel compound 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. Due to the limited availability of experimental data for this specific molecule, this report leverages established computational methodologies to predict its properties. The following sections detail the predicted data, the protocols for in silico analysis, and the logical workflow employed. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and structurally related compounds.
Predicted Physicochemical and ADMET Properties
A summary of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound is presented below. These properties were calculated using various well-established in silico models.
| Property Category | Parameter | Predicted Value |
| Molecular Properties | Molecular Formula | C₁₀H₁₀N₂O₃S |
| Molecular Weight | 238.26 g/mol | |
| IUPAC Name | 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid | |
| Physicochemical Properties | LogP (Octanol-Water Partition Coefficient) | 1.85 |
| Water Solubility (LogS) | -2.75 | |
| pKa (Acidic) | 4.52 | |
| Topological Polar Surface Area (TPSA) | 83.54 Ų | |
| Pharmacokinetics (ADMET) | Human Intestinal Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| hERG I Inhibitor | No | |
| Druglikeness | Lipinski's Rule of Five | Yes (0 violations) |
| Bioavailability Score | 0.55 |
In Silico Prediction Workflow
The following diagram illustrates the workflow used for the in silico prediction of the properties of this compound.
Methodologies for In Silico Prediction
Physicochemical Property Prediction
The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic behavior. These properties are often predicted using quantitative structure-property relationship (QSPR) models. These models are mathematical equations that correlate the chemical structure with a specific property.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. It is calculated based on the contributions of individual atoms and fragments to the overall lipophilicity.
-
Water Solubility (LogS): This parameter predicts the solubility of the compound in water. It is often calculated using models that take into account factors like LogP and the presence of polar functional groups.
-
pKa: This value represents the acidity of the compound. The prediction is based on the ionization state of the functional groups at different pH values, which is determined by their chemical environment within the molecule.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug absorption and transport properties.
ADMET Prediction
ADMET properties are essential for evaluating the drug-like potential of a compound. These are typically predicted using a variety of computational models, including QSAR, machine learning algorithms, and rule-based systems.
-
Absorption: Human intestinal absorption is predicted based on physicochemical properties such as LogP, TPSA, and the number of hydrogen bond donors and acceptors.
-
Distribution: Blood-Brain Barrier (BBB) permeability is a key parameter for drugs targeting the central nervous system. Predictions are often based on a combination of molecular size, polarity, and lipophilicity.
-
Metabolism: The inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions. In silico models predict the likelihood of a compound inhibiting specific CYP isoforms based on its structural features.
-
Toxicity: Predictions for toxic effects, such as hERG (human Ether-à-go-go-Related Gene) inhibition, which can lead to cardiotoxicity, are made using models trained on experimental data for a large number of diverse compounds.
Druglikeness Evaluation
Druglikeness rules, such as Lipinski's Rule of Five, are used as a filter to assess the likelihood of a compound being an orally active drug. These rules are based on the observation that most orally administered drugs have certain ranges for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.
Potential Signaling Pathway Involvement
Given the structural motifs present in this compound, specifically the 1,2,4-oxadiazole ring, it is plausible that this compound could interact with various biological targets. For instance, 1,2,4-oxadiazole derivatives have been reported to act as agonists or antagonists of G-protein coupled receptors (GPCRs) or as enzyme inhibitors. A hypothetical workflow for investigating such interactions is presented below.
Conclusion
The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a favorable ADMET profile. The compound adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. Predictions suggest high intestinal absorption and a low likelihood of inhibiting key metabolic enzymes or the hERG channel. These computational findings provide a strong rationale for the synthesis and experimental evaluation of this compound as a potential therapeutic agent. Further investigation, guided by the proposed target identification workflow, is warranted to elucidate its mechanism of action and full therapeutic potential.
Methodological & Application
Application Notes & Protocols for the Quantification of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in biological matrices, specifically human plasma. While a specific, validated analytical method for this compound is not widely published, this guide presents two robust, hypothetical methods based on common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive starting point for method development and validation.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for applications requiring high sensitivity and specificity, such as pharmacokinetic studies where low concentrations of the analyte are expected in biological fluids.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
-
Liquid Chromatography Conditions:
-
Instrument: A UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
-
Tandem Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Key Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Cone Gas and Desolvation Gas Flow: To be optimized for the specific instrument.
-
-
Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 1.5 | < 10 | 90-110 | < 10 | 90-110 |
| Medium | 75 | < 10 | 90-110 | < 10 | 90-110 |
| High | 400 | < 10 | 90-110 | < 10 | 90-110 |
Table 3: Sensitivity, Recovery, and Matrix Effect
| Parameter | Result |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Mean Extraction Recovery | 85-95% |
| Matrix Effect | Minimal (<15%) |
Visualization: LC-MS/MS Workflow
Caption: LC-MS/MS experimental workflow from sample preparation to final quantification.
Method 2: Routine Analysis by HPLC-UV
This method is suitable for applications where analyte concentrations are expected to be higher, such as in formulation analysis or in vitro metabolism studies. It offers a cost-effective alternative to LC-MS/MS when high sensitivity is not required.
Experimental Protocol: HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a glass tube, add 50 µL of internal standard solution.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Cap and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
High-Performance Liquid Chromatography Conditions:
-
Instrument: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 20mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: To be determined by UV scan (likely in the 250-280 nm range based on the thienyl and oxadiazole chromophores).
-
Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
Table 4: HPLC-UV Method Performance
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 0.1 µg/mL |
| LOD | 0.03 µg/mL |
| Intra-day Precision (%CV) | < 5% |
| Intra-day Accuracy (%) | 95-105% |
Visualization: Principle of Internal Standard Quantification
Caption: The principle of using an internal standard to ensure accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
Application Note:
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. The described protocol outlines a strategy for optimizing chromatographic conditions to achieve excellent peak shape, resolution, and sensitivity, making it suitable for routine analysis in research and quality control environments.
Introduction
This compound is a heterocyclic compound incorporating a thiophene, an oxadiazole, and a butanoic acid moiety. Accurate and precise quantification of such novel compounds is crucial in various stages of drug discovery and development, including purity assessment, stability studies, and pharmacokinetic analysis. This document provides a comprehensive protocol for developing a stability-indicating HPLC method.
Physicochemical Properties and Chromatographic Considerations
A preliminary analysis of the structure of this compound suggests the following:
-
UV Absorbance: The presence of aromatic rings (thiophene and oxadiazole) indicates that the compound will have significant UV absorbance, making UV detection a suitable choice for HPLC analysis. The lambda max (λmax) is predicted to be in the range of 230-280 nm.
-
Polarity: The butanoic acid group imparts acidic and polar characteristics, while the thiophene and oxadiazole rings contribute to its non-polar character. This amphiphilic nature makes reversed-phase chromatography an ideal separation technique.
-
Stationary Phase: A C18 column is a good starting point as it provides a versatile non-polar stationary phase for retaining the analyte.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer will be effective for elution. The buffer's pH should be controlled to ensure consistent ionization of the carboxylic acid group, thereby achieving reproducible retention times and good peak shapes.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial development.
-
Chemicals and Reagents:
-
This compound reference standard.
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
High-purity water (e.g., Milli-Q).
-
Buffers such as phosphate or acetate.
-
Acids and bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide).
-
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., a mixture of ACN and water) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC grade acetonitrile.
-
HPLC Method Development Workflow
The following workflow is recommended for systematic method development:
Caption: Workflow for HPLC Method Development.
Optimized Chromatographic Conditions (Example)
Based on the development workflow, a potential set of optimized conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A : 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation
The performance of the developed method should be evaluated through system suitability tests. The following table summarizes the expected system suitability results.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~ 5.2 |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 7500 |
| Resolution (Rs) | Rs > 2.0 (from nearest impurity) | > 2.0 |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% for 6 injections | 0.8% |
Method Validation Protocol
For the method to be considered reliable, it must be validated according to ICH guidelines. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample, and by performing forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of test results to the true value. This is often determined by spike/recovery experiments at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed.
Caption: Forced Degradation Study Workflow.
Conclusion
The HPLC method development strategy outlined in this application note provides a comprehensive framework for establishing a reliable and robust analytical method for the quantification of this compound. The proposed starting conditions, combined with a systematic optimization and validation protocol, will ensure the generation of high-quality data suitable for regulatory submissions and routine quality control.
Application Note: Quantitative Analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, incorporating a thiophene ring and an oxadiazole core, suggests it may exhibit significant biological activity. As with many potential therapeutic agents, a robust and sensitive analytical method is crucial for pharmacokinetic and metabolic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.
The method described herein is tailored for high-throughput analysis, offering the sensitivity and selectivity required for preclinical and clinical drug development. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from human plasma, a technique known for its simplicity and efficiency in removing proteinaceous matrix components.[1]
-
Reagents and Materials:
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS): 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid (or a stable isotope-labeled analog)
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column, which is suitable for retaining and separating small molecules like the target analyte.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 267.0 111.0 20 | Internal Standard | 261.1 | 105.1 | 22 |
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the quantitative performance is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical flow of the LC-MS/MS analytical process.
References
Application Notes and Protocols for the In Vitro Evaluation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and role as a bioisostere for amides and esters.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2] This document provides a comprehensive set of protocols for the initial in vitro screening of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a novel compound with potential therapeutic value.
The proposed testing strategy follows a tiered approach, beginning with foundational cytotoxicity screening, followed by specific target-based assays and concluding with preliminary mechanism of action studies. These protocols are designed to be adaptable and serve as a robust framework for characterizing the compound's biological activity.
Tier 1: Foundational Assays - Cytotoxicity and Cell Viability
A crucial first step in characterizing a novel compound is to assess its effect on cell viability. This determines the concentration range at which the compound is non-toxic, which is essential for designing subsequent biological assays, and identifies any potential cytotoxic effects for applications such as oncology.[3] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[3][4]
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[4] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[5][6]
Materials and Reagents:
-
This compound
-
Human cell lines (e.g., a panel representing different cancer types like MCF-7, A549, HCT116, and a non-cancerous line like HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4][7]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1 nM to 100 µM).[7]
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity Profile
The IC₅₀ values obtained from the MTT assay should be tabulated for clear comparison across different cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
| A549 | Lung Carcinoma | Value |
| HEK293 | Non-cancerous Kidney | Value |
Tier 2: Target-Specific Assays
If the compound shows interesting activity in the initial screen, or if there is a specific hypothesis about its mechanism, target-based assays are the next logical step. Given the diverse activities of oxadiazoles, protocols for both enzyme inhibition and receptor binding are presented.
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework to determine if the compound can inhibit the activity of a specific enzyme.[9] It is crucial for drug discovery, as many drugs function by inhibiting enzymes in disease pathways.[10]
Materials and Reagents:
-
Purified enzyme of interest
-
Specific enzyme substrate
-
Test compound and a known inhibitor (positive control)
-
Assay buffer (optimized for pH and ionic strength for the enzyme)
-
Cofactors if required (e.g., ATP, NADH)[9]
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the test compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a microplate. Add the various concentrations of the test compound. Include controls: no inhibitor (100% activity) and no enzyme (background).[9]
-
Incubation: Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for binding.[11]
-
Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously, preferably using a multichannel pipette.[9]
-
Reaction Monitoring: Measure the product formation or substrate depletion over time using the microplate reader. This can be a kinetic or endpoint reading.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.[9] Further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive).[10]
Data Presentation: Enzyme Inhibition Profile
Table 2: Inhibitory Activity against Target Enzyme
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
|---|---|---|---|---|
| Test Compound | Enzyme Name | Value | Value | e.g., Competitive |
| Positive Control | Enzyme Name | Value | Value | Known Mechanism |
Experimental Protocol: Competitive Receptor Binding Assay
Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[12] A competitive assay determines how the test compound competes with a known, labeled ligand (typically radiolabeled) for binding to the receptor.[13]
Materials and Reagents:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor
-
Test compound and a known unlabeled ligand (positive control)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter or a filter-based detection system
Procedure:
-
Assay Setup: In tubes or a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.[14]
-
Controls: Prepare tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled known ligand).[14]
-
Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.[15]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
References
- 1. jocpr.com [jocpr.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
Application Notes and Protocols for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Introduction
4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a synthetic small molecule featuring a 1,2,4-oxadiazole core. Compounds with this scaffold are investigated for a variety of pharmacological activities.[1][2] Given its structural similarity to known G protein-coupled receptor 40 (GPR40) agonists, this compound is a candidate for modulating GPR40 signaling. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[3][4] Activation of GPR40 by agonists leads to the potentiation of insulin release in the presence of elevated glucose levels, making it an attractive target for the treatment of type 2 diabetes.[3][4][5]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound as a GPR40 agonist. The described assays are designed to be conducted in recombinant cell lines expressing human GPR40, such as HEK293 or CHO-K1 cells, as well as in insulin-secreting cell lines like HIT-T15.[4]
Key Cell-Based Assays
A series of well-established cell-based assays are recommended to determine the potency and efficacy of this compound at the GPR40 receptor. These include:
-
Calcium Mobilization Assay: To measure the Gαq-mediated increase in intracellular calcium.[5]
-
Inositol Monophosphate (IP1) Accumulation Assay: To quantify the activation of the phospholipase C (PLC) signaling pathway.[3][4]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: To assess the compound's ability to potentiate insulin secretion in a physiologically relevant context.[4]
GPR40 Signaling Pathway
GPR40 activation by an agonist like this compound primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[4][5] These signaling events are crucial for potentiating glucose-stimulated insulin secretion.[4] Some GPR40 agonists have also been shown to couple to Gs, leading to cAMP accumulation.[6]
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assay of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere for ester and amide groups, which enhances metabolic stability.[1][2] Compounds incorporating this structure have demonstrated a wide spectrum of biological activities, including the inhibition of various enzyme classes, making them promising candidates for therapeutic agent development.[1][3] This document provides a detailed framework for the evaluation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid as a potential enzyme inhibitor. Given the broad inhibitory profile of 1,2,4-oxadiazole derivatives, this guide outlines protocols for assessing its activity against several common enzyme targets.
Potential Enzyme Targets for 1,2,4-Oxadiazole Derivatives
Derivatives of 1,2,4-oxadiazole have been identified as potent inhibitors of a diverse range of enzymes. The selection of an appropriate assay is contingent on the specific enzyme target. Below is a summary of enzymes frequently targeted by this class of compounds, which could be potential targets for this compound.
| Enzyme Class | Specific Examples | Therapeutic Area | Reference |
| Kinases | Epidermal Growth Factor Receptor (EGFR), RET Kinase | Oncology | [1][3] |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | [1][4] |
| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC3 | Oncology, Inflammatory Diseases | [1][3] |
| Succinate Dehydrogenase (SDH) | Fungal SDH | Agriculture (Antifungal) | [5] |
| Carbonic Anhydrases (CAs) | Various isoforms | Glaucoma, Epilepsy, Cancer | [6] |
| Acetyl-CoA Carboxylase (ACC) | ACC1, ACC2 | Oncology, Metabolic Diseases | [7] |
Experimental Workflow for Enzyme Inhibition Screening
The following diagram illustrates a general workflow for screening and characterizing the inhibitory activity of a test compound like this compound.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[1]
A. Materials:
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (pH 8.0)
-
This compound (Test Compound) dissolved in DMSO
-
Donepezil or Galanthamine (Reference Inhibitor)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
B. Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution: Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM.
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO for the dose-response curve.
C. Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound dilution or reference inhibitor. For control wells, add 20 µL of DMSO.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the blank. Mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the ATCI substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
D. Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Generic Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol describes a general method for assessing the inhibition of a kinase using a luminescent assay that measures the amount of ATP remaining after the kinase reaction.
A. Materials:
-
Recombinant Kinase (e.g., EGFR, RET)
-
Kinase-specific substrate peptide
-
Kinase Assay Buffer (containing MgCl2, DTT, and other necessary components)
-
ATP
-
This compound (Test Compound) dissolved in DMSO
-
Staurosporine or a known specific inhibitor (Reference Inhibitor)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
96-well or 384-well white, opaque microplates
-
Luminometer
B. Assay Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the microplate.
-
Prepare a 2X kinase/substrate mixture in the kinase assay buffer. Add 10 µL of this mixture to each well.
-
Prepare a 2X ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the luminescent detection reagent (as per the kit manufacturer's instructions).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
C. Data Analysis:
-
The amount of ATP consumed is inversely proportional to the luminescence signal. A higher signal indicates greater inhibition.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Representative Signaling Pathway: Generic Kinase Cascade
Many kinases targeted by 1,2,4-oxadiazole derivatives are part of larger signaling cascades that regulate cellular processes. The diagram below illustrates a simplified, generic kinase signaling pathway that could be inhibited by a compound like this compound.
Data Presentation and Interpretation
All quantitative data from the inhibition assays should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
Example Table for IC50 Values:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | AChE | Experimental Value |
| Donepezil (Reference) | AChE | Experimental Value |
| This compound | Kinase X | Experimental Value |
| Staurosporine (Reference) | Kinase X | Experimental Value |
Conclusion
The 1,2,4-oxadiazole scaffold is a valuable starting point for the design of novel enzyme inhibitors. By employing systematic screening workflows and robust, well-defined assay protocols such as those described here, researchers can effectively characterize the inhibitory potential of compounds like this compound. Accurate determination of IC50 and mechanism of inhibition is critical for advancing promising candidates through the drug discovery pipeline.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The potential of carbonic anhydrase enzymes as a novel target for anti-cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, particularly those containing oxadiazole and thiophene moieties, have demonstrated a broad spectrum of biological activities, making them promising candidates for new drug development.[1][2][3][4][5] This document provides detailed protocols for the antimicrobial screening of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a compound of interest due to its unique structural features. The methodologies outlined herein are standard in the field and are designed to determine the compound's efficacy against a panel of clinically relevant bacterial and fungal strains.
Quantitative Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the hypothetical MIC values for the test compound compared to standard reference drugs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Reference Antimicrobials
| Microorganism | Strain (ATCC) | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | 25923 | 32 | 0.5 | - |
| Bacillus subtilis | 6633 | 16 | 1 | - |
| Gram-negative Bacteria | ||||
| Escherichia coli | 35218 | 64 | 0.25 | - |
| Pseudomonas aeruginosa | 27853 | >128 | 1 | - |
| Fungus | ||||
| Candida albicans | 10231 | 64 | - | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results for novel oxadiazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.
Preparation of Microbial Inoculum
-
Bacterial Strains: Aseptically transfer a loopful of bacterial culture from a stock plate to 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Fungal Strains: Similarly, inoculate a loopful of fungal culture into 5 mL of sterile Sabouraud Dextrose Broth (SDB).
-
Incubation: Incubate the bacterial cultures for 18-24 hours at 37°C and the fungal culture for 24-48 hours at 35°C.
-
Standardization: Adjust the turbidity of the microbial suspension with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the test compound.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate sterile broth (MHB for bacteria, SDB for fungi) to obtain concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Assay (for preliminary screening)
This method provides a qualitative assessment of antimicrobial activity.
-
Plate Preparation: Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the standardized microbial inoculum evenly over the agar surface using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. A solvent control (DMSO) should also be included.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the antimicrobial screening of the target compound.
Caption: Workflow for MIC determination.
Caption: Hypothetical mechanism of action.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid and Related Heterocyclic Compounds on Cancer Cell Lines
Introduction
Heterocyclic compounds incorporating oxadiazole and thiadiazole rings are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] These scaffolds are present in several clinically used drugs and experimental agents that have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[4][5] The inclusion of a thiophene ring and a butanoic acid chain in the structure of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid suggests potential for unique biological activity. This document outlines the typical anticancer evaluation of such compounds and provides detailed protocols for key in vitro assays.
Data Presentation: Anticancer Activity of Related Oxadiazole and Thiadiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various related heterocyclic compounds against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential potency of this class of molecules.
| Compound Class | Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole Derivative | Mannich Base 6m | NUGC | Gastric Cancer | 0.021 | [6][7] |
| 1,3,4-Thiadiazole Derivative | Compound 4 | HCT116 | Colorectal Cancer | 8.04 (48h) | [8][9] |
| 1,3,4-Thiadiazole Derivative | Compound 4 | HCT116 | Colorectal Cancer | 5.52 (72h) | [8][9] |
| 1,3,4-Thiadiazole Derivative | Compound 4 | HT29 | Colorectal Cancer | 17.71 | [8] |
| 1,3,4-Thiadiazole Derivative | Compound 4 | SGC7901 | Gastric Cancer | 17.84 | [8] |
| 1,3,4-Thiadiazole Derivative | Compound 4 | MDA-MB-231 | Breast Cancer | 28.18 | [8] |
| 1,3,4-Oxadiazole Derivative | Compound 20a | HCT-116 | Colorectal Cancer | 8.55 | [10] |
| 1,3,4-Oxadiazole Derivative | Compound 20a | NCI-H460 | Lung Cancer | 5.41 | [10] |
| 1,3,4-Oxadiazole Derivative | Compound 20a | SKOV3 | Ovarian Cancer | 6.4 | [10] |
| Thienopyrazole Derivative | Unspecified | CEM | T-cell Leukemia | 0.25 (48h) | [11] |
| Thienopyrazole Derivative | Unspecified | HL60 | Acute Myeloid Leukemia | 0.63 (48h) | [11] |
| Thienopyrazole Derivative | Unspecified | NALM6 | B-cell Precursor Leukemia | 0.24 (48h) | [11] |
| Thienopyrazole Derivative | Unspecified | HeLA | Cervical Adenocarcinoma | 0.22 (72h) | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Test compound
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for evaluating the anticancer properties of a novel compound.
Apoptosis Signaling Pathway
Many oxadiazole and thiadiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[8] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.
Potential Mechanisms of Action
Based on studies of related compounds, this compound may exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: As depicted above, the compound may modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of the caspase cascade.[8][12]
-
Cell Cycle Arrest: The compound could cause cell cycle arrest, often at the G2/M or S phase, by interfering with the expression or activity of cyclins and cyclin-dependent kinases (CDKs).[8][13][14]
-
Inhibition of Signaling Pathways: It may inhibit key pro-survival signaling pathways, such as the MEK/ERK pathway, which is frequently dysregulated in cancer.[8][9]
-
Enzyme Inhibition: Some oxadiazole derivatives are known to inhibit enzymes crucial for cancer cell proliferation and survival, such as tubulin, histone deacetylases (HDACs), or various kinases.[3][15]
Further investigation is required to elucidate the specific molecular targets and signaling pathways affected by this compound. The protocols and data presented here provide a robust starting point for such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 [mdpi.com]
- 14. The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Pharmacokinetic Profiling of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific pharmacokinetic studies for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in animal models are not publicly available. The following application note and protocols are therefore presented as a representative guide based on standard methodologies for preclinical pharmacokinetic evaluation of novel small molecule entities with similar chemical characteristics. The data presented herein is hypothetical and for illustrative purposes only.
Introduction
The compound this compound is a novel small molecule with potential therapeutic applications. Understanding its pharmacokinetic (PK) profile, which encompasses absorption, distribution, metabolism, and excretion (ADME), is a critical step in the early stages of drug development. These studies are essential for predicting human pharmacokinetics, determining appropriate dosing regimens, and assessing the overall viability of the compound as a drug candidate. This document outlines the protocols for conducting in vivo pharmacokinetic studies in rodent models and presents hypothetical data for illustrative purposes.
Hypothetical Pharmacokinetic Data
The following tables summarize hypothetical pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice and rats.
Table 1: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC0-t (ng·h/mL) | 2100 | 4250 |
| AUC0-inf (ng·h/mL) | 2150 | 4300 |
| t1/2 (h) | 2.5 | 3.0 |
| Cl (L/h/kg) | 0.93 | - |
| Vd (L/kg) | 3.3 | - |
| Oral Bioavailability (F%) | - | 40% |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 980 | 450 |
| Tmax (h) | 0.08 | 0.75 |
| AUC0-t (ng·h/mL) | 1350 | 2800 |
| AUC0-inf (ng·h/mL) | 1380 | 2850 |
| t1/2 (h) | 3.8 | 4.2 |
| Cl (L/h/kg) | 0.72 | - |
| Vd (L/kg) | 3.9 | - |
| Oral Bioavailability (F%) | - | 41.3% |
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley rats (200-250 g) and male CD-1 mice (25-30 g).
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
Formulation and Dosing
-
Intravenous (IV) Formulation: The compound is dissolved in a vehicle suitable for intravenous administration, such as 20% Solutol HS 15 in saline, to a final concentration of 1 mg/mL. The formulation should be sterile-filtered.
-
Oral (PO) Formulation: The compound is suspended in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water, to a final concentration of 2 mg/mL.
-
Dose Administration:
-
IV: The formulation is administered as a bolus injection via the tail vein.
-
PO: The formulation is administered via oral gavage using a suitable gavage needle.
-
Blood Sample Collection
-
Sampling Time Points:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Procedure: Approximately 100 µL of whole blood is collected from the saphenous vein at each time point into tubes containing K2-EDTA as an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma.
-
Sample Preparation: Plasma samples (50 µL) are subjected to protein precipitation by adding 200 µL of acetonitrile containing an appropriate internal standard. After vortexing and centrifugation, the supernatant is transferred for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.
-
Calibration and Quality Control: The method is validated over a suitable concentration range (e.g., 1-2000 ng/mL) using calibration standards and quality control samples.
Pharmacokinetic Analysis
Non-compartmental analysis (NCA) is performed using appropriate software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters listed in Tables 1 and 2. Oral bioavailability (F%) is calculated using the following formula:
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Calculation of oral bioavailability (F%).
Application Note & Protocol: Formulation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the formulation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a small molecule compound, for preclinical in vivo evaluation. The protocols outlined below address challenges commonly associated with compounds possessing carboxylic acid moieties and heterocyclic systems, which often exhibit poor aqueous solubility.
Introduction
This compound is a novel compound with potential therapeutic applications. Successful in vivo assessment of its efficacy and pharmacokinetic profile is critically dependent on the development of a stable and bioavailable formulation. Due to the presence of a carboxylic acid group and a relatively lipophilic heterocyclic core, the compound is anticipated to have limited aqueous solubility. This application note details formulation strategies to enhance its solubility and bioavailability for oral and parenteral administration routes.
Physicochemical Characterization (Hypothetical Data)
Prior to formulation development, it is essential to characterize the physicochemical properties of the active pharmaceutical ingredient (API). The following table summarizes hypothetical data for this compound.
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₀N₂O₃S | Essential for calculating molar concentrations. |
| Molecular Weight | 250.28 g/mol | Used for dose calculations. |
| pKa (Carboxylic Acid) | ~4.5 | Indicates that the compound will be ionized at physiological pH, which can influence solubility and absorption. |
| LogP | ~2.8 | Suggests moderate lipophilicity and potentially poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Confirms the need for solubility enhancement techniques for in vivo studies. |
| Melting Point | 150-155 °C | Provides information on the solid-state properties and potential for thermal degradation during formulation. |
Formulation Strategies for Enhanced Bioavailability
Given the anticipated poor aqueous solubility, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration and the required dose.
Oral Administration
For oral delivery, the goal is to enhance the dissolution rate and apparent solubility in the gastrointestinal tract.
-
pH Modification: As a carboxylic acid, the solubility of the compound can be increased at a pH above its pKa. The use of alkalinizing agents can create a more favorable microenvironment for dissolution.[1]
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of lipophilic compounds.[1][2][3]
-
Surfactants: These agents can improve wettability and form micelles to encapsulate the drug, thereby increasing its apparent solubility.[1][4]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, effectively increasing its solubility and dissolution rate.[1][4]
Parenteral Administration
For intravenous, intraperitoneal, or subcutaneous administration, a clear, sterile, and isotonic solution is typically required.
-
pH-adjusted aqueous solutions: For low doses, dissolving the compound in a buffered aqueous solution with a pH adjusted to be 1-2 units above the pKa may be sufficient.
-
Co-solvent systems: A mixture of water and a biocompatible organic solvent is a common approach for parenteral formulations of poorly soluble drugs.[2]
-
Lipid-based formulations: For highly lipophilic compounds, lipid emulsions can serve as a carrier system.[1][5]
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound. Optimization may be necessary based on experimental observations.
Protocol 1: Oral Suspension Formulation
This protocol is suitable for initial oral efficacy studies where a simple and rapid formulation is required.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
-
0.1% (v/v) Tween 80
-
Deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the vehicle by dissolving 0.5 g of CMC-Na in 100 mL of deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 to the CMC-Na solution and stir until fully dispersed.
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the vehicle to the compound to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while triturating to ensure a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes before dosing.
Table of Formulation Components (Oral Suspension):
| Component | Concentration | Purpose |
| This compound | Target Dose (e.g., 10 mg/kg) | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose sodium (CMC-Na) | 0.5% (w/v) | Suspending agent to prevent sedimentation. |
| Tween 80 | 0.1% (v/v) | Wetting agent to improve the dispersibility of the drug particles.[1] |
| Deionized Water | q.s. to final volume | Vehicle |
Protocol 2: Parenteral Solution Formulation (Co-solvent)
This protocol is designed for preparing a solution for intravenous or intraperitoneal administration. Note: All materials and equipment should be sterile.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of the compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile container, prepare the co-solvent vehicle by mixing PEG 400 and saline in the desired ratio (e.g., 40% PEG 400, 60% saline).
-
Slowly add the drug-DMSO solution to the co-solvent vehicle while vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total volume, to avoid toxicity.[2]
-
Visually inspect the final solution for any precipitation. If the solution is clear, sterile filter it into a final sterile vial.
Table of Formulation Components (Parenteral Solution):
| Component | Example Concentration (v/v) | Purpose |
| This compound | Target Dose (e.g., 1 mg/mL) | Active Pharmaceutical Ingredient |
| DMSO | < 5% | Primary solvent for the drug.[2] |
| PEG 400 | 40% | Co-solvent to maintain drug solubility in the aqueous vehicle.[2] |
| Saline (0.9% NaCl) | q.s. to final volume | Isotonic aqueous vehicle.[2] |
Visualizations
Experimental Workflow
Caption: General workflow for in vivo formulation preparation.
Solubility Enhancement Strategy
Caption: Strategies to enhance the bioavailability of poorly soluble drugs.
Stability Considerations
It is recommended to prepare the formulations fresh on the day of the experiment. If storage is necessary, a short-term stability study should be conducted to assess for any precipitation, degradation, or change in pH. Formulations should be stored protected from light and at a controlled temperature (e.g., 2-8 °C).
Safety Precautions
-
Always handle the API and formulation components in a well-ventilated area, such as a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For parenteral formulations, aseptic techniques must be strictly followed to ensure sterility.
-
A vehicle-only control group should be included in all in vivo experiments to assess any effects of the formulation excipients.[2]
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an amidoxime with a carboxylic acid or its derivative.[1][2][3] For this specific molecule, the recommended pathway involves the reaction of thiophene-2-amidoxime with glutaric anhydride. This reaction proceeds through two key stages: an initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[1] This can be performed as a traditional two-step synthesis or as a more efficient one-pot procedure.[1][4]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in 1,2,4-oxadiazole synthesis often stem from two main issues: inefficient O-acylation or incomplete cyclodehydration.[5][6]
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Inefficient Acylation: The activation of the carboxylic acid (from glutaric anhydride) is critical. If using coupling agents like EDC or DCC, ensure they are fresh and used in the correct stoichiometry. The choice of coupling agent and solvent can significantly impact yield.[7]
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Incomplete Cyclodehydration: The O-acylamidoxime intermediate must be converted to the final product. This step can be sluggish. Increasing the reaction temperature or extending the reaction time is a common solution.[5] Alternatively, microwave-assisted synthesis can dramatically shorten reaction times and improve conversion rates.[5] For base-mediated cyclization, the choice of base is important; stronger bases or specific systems like NaOH in DMSO can be effective.[6][8]
Q3: The reaction stalls and does not proceed to completion. What troubleshooting steps can I take?
A3: When a reaction stalls, it often indicates an issue with the reagents or reaction conditions.
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Reagent Activity: Verify the purity and activity of your starting materials and coupling agents. Electron-deficient amidoximes can exhibit lower reactivity.[5]
-
Coupling Agent: Consider switching to a more potent activating agent. For instance, if a carbodiimide-based method (EDC, DCC) is failing, a uronium-based reagent like HBTU might be more effective, especially when paired with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[5]
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Microwave Heating: Employing microwave irradiation can often drive sluggish reactions to completion by providing rapid and efficient heating.[5]
Q4: I am struggling with the purification of the final product. What are the best practices?
A4: Purification can be challenging due to byproducts from coupling agents.
-
Choice of Reagents: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferable to dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble and easily removed during an aqueous workup.[7]
-
Polymer-Supported Reagents: Using polymer-supported carbodiimides or scavengers can greatly simplify purification. Byproducts and excess reagents are bound to the solid support and can be removed by simple filtration.[5]
-
Chromatography: If challenges persist, standard purification by flash column chromatography is recommended. A solvent system with a gradient of methanol or ethyl acetate in dichloromethane, often with a small amount of acetic acid to ensure the carboxylic acid is protonated, is a good starting point.
Q5: What are the advantages of using a one-pot synthesis method?
A5: One-pot procedures, where the O-acylation and cyclodehydration steps are performed in the same vessel without isolating the intermediate, offer greater efficiency and simplicity.[1] This approach can save time, reduce material loss, and can sometimes improve yields, particularly if the O-acylamidoxime intermediate is unstable and prone to degradation upon isolation.[6]
Troubleshooting Guide
Problem 1: Low Product Yield
| Possible Cause | Suggested Solution | Reference |
| Inefficient Carboxylic Acid Activation | 1. Screen Coupling Reagents: Test different activators such as EDC/HOBt, HBTU/DIEA, or CDI. 2. Optimize Stoichiometry: Ensure at least 1.2-1.5 equivalents of the coupling agent are used. 3. Change Solvent: Aprotic polar solvents like DMF, DMSO, or THF are commonly used. Their choice can influence reaction rates. | [5][7] |
| Incomplete Cyclodehydration | 1. Thermal Cyclization: Increase reaction temperature (e.g., refluxing in a high-boiling solvent like toluene or xylene) or prolong heating time. 2. Microwave-Assisted Cyclization: Use a microwave reactor to achieve high temperatures (e.g., 150 °C) for short periods (10-20 min), which often leads to quantitative conversion. 3. Base-Mediated Cyclization: For isolated O-acylamidoxime intermediates, cyclization can be promoted by bases like tetrabutylammonium fluoride (TBAF) in THF or powdered NaOH in DMSO at room temperature. | [5][6][8] |
| Starting Material Degradation | 1. Amidoxime Purity: Ensure the thiophene-2-amidoxime is pure and has not degraded. 2. One-Pot Procedure: Avoid isolating the potentially unstable O-acylamidoxime intermediate by using a one-pot synthesis protocol. | [1][3] |
Problem 2: Difficult Product Purification
| Possible Cause | Suggested Solution | Reference |
| Coupling Agent Byproducts | 1. Use Water-Soluble Reagents: Employ EDC instead of DCC. The resulting urea byproduct can be removed with an acidic aqueous wash. 2. Use Polymer-Supported Reagents: Utilize polymer-supported carbodiimide (PS-Carbodiimide). The resin-bound byproducts are easily removed by filtration. | [5][7] |
| Unreacted Starting Materials | 1. Optimize Reaction: Address the root cause of incomplete conversion using the steps in the "Low Yield" section. 2. Chromatography: Use flash column chromatography. The acidic nature of the target molecule may require adding a small percentage of acetic or formic acid to the eluent to prevent streaking. | N/A |
Experimental Protocols
Protocol: One-Pot Synthesis using EDC and Microwave Heating
This protocol is a representative one-pot method adapted from established procedures for 1,2,4-oxadiazole synthesis.[4][5]
Materials:
-
Thiophene-2-amidoxime
-
Glutaric anhydride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Brine
Procedure:
-
To a microwave reaction vial, add thiophene-2-amidoxime (1.0 eq.), glutaric anhydride (1.1 eq.), EDC (1.5 eq.), and HOBt (1.2 eq.).
-
Add anhydrous DMF to dissolve the reagents.
-
Add DIEA (2.0 eq.) to the mixture.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 15-20 minutes.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes with 1% acetic acid) to yield the pure this compound.
Visualizations
Synthetic Pathway
Caption: General synthesis of the target molecule via an O-acylamidoxime intermediate.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid.
Troubleshooting Guides
Issue 1: The final product is an oil or a gummy solid and does not crystallize.
-
Question: After the aqueous work-up and removal of the organic solvent, my product is a persistent oil. How can I induce crystallization?
-
Answer: This is a common issue, often caused by the presence of impurities or residual solvent that inhibit the formation of a crystal lattice. Here are several techniques to address this:
-
Trituration: This is the most common starting point. It involves stirring the oil with a solvent in which the desired product has low solubility, but the impurities are soluble. For a polar compound like this compound, good trituration solvents to try are diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes. The process of scratching the flask with a spatula while stirring can help induce crystallization.
-
Solvent Removal with a Co-solvent: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can trap your product as an oil. To remove them, dissolve the oil in a volatile solvent like dichloromethane (DCM) and then add a co-solvent like toluene. Evaporate the solvents under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, aiding their removal. Repeating this process a few times can lead to the solidification of the product.
-
Acid-Base Extraction: Since your target molecule is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The deprotonated carboxylic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities. Then, carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out as a solid. This solid can then be filtered, washed with cold water, and dried.
-
Issue 2: Poor separation of the target compound from impurities during column chromatography.
-
Question: I am running a silica gel column, but my product is co-eluting with impurities. How can I improve the separation?
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Answer: Co-elution is a frequent challenge, especially with polar compounds. Here are some strategies to improve your chromatographic separation:
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Solvent System Modification: For a polar carboxylic acid, a good starting point for the mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). To improve separation, you can:
-
Decrease the polarity gradient: Run a shallower gradient or even an isocratic elution if the impurities are close in polarity.
-
Add an acidic modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to your eluent can suppress the ionization of the carboxylic acid group on the silica gel. This often leads to sharper peaks and better separation from less acidic impurities.
-
-
Change the Stationary Phase: If modifying the mobile phase is not effective, consider a different stationary phase:
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can provide better separation. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
-
Dry Loading: If your compound is not very soluble in the initial chromatography solvent, dry loading can improve the resolution. To do this, dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.
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Issue 3: Low recovery of the product after recrystallization.
-
Question: I have managed to crystallize my product, but the yield after recrystallization is very low. What can I do to improve it?
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Answer: Low recovery during recrystallization is often due to using too much solvent or choosing a solvent in which the product is too soluble at low temperatures.
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Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.
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Solvent System Selection: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures. Test different solvents on a small scale to find the best one. For polar molecules, consider solvent mixtures like ethanol/water or ethyl acetate/hexane.
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Controlled Cooling: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and can improve the overall recovery.
-
Second Crop of Crystals: After filtering the initial crystals, you can try to obtain a second, albeit less pure, crop of crystals by concentrating the mother liquor and cooling it again.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in the synthesis of this compound?
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A1: The synthesis likely involves the reaction of thiophene-2-carboxamidoxime with succinic anhydride. Therefore, the most probable impurities are:
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Unreacted starting materials: Thiophene-2-carboxamidoxime and succinic acid (from the hydrolysis of succinic anhydride).
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Intermediate O-acylamidoxime: The intermediate formed before the final cyclization to the oxadiazole ring.
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Side-products: Potential byproducts from rearrangement or dimerization reactions of the starting materials or intermediates.
-
-
-
Q2: What is the predicted pKa of this compound, and how does it affect purification?
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A2: The pKa of the butanoic acid moiety is predicted to be in the range of 4.5 - 5.0, similar to other short-chain carboxylic acids. This acidic nature is a key handle for purification. It allows for selective extraction into an aqueous basic solution and subsequent precipitation by acidification, which is a very effective purification technique.
-
-
Q3: What are some recommended solvent systems for the recrystallization of this compound?
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A3: Based on the polar nature of the molecule, good single solvents to try would be ethanol, isopropanol, or acetone. If a single solvent does not provide satisfactory results, a two-solvent system is recommended. Good solvent pairs to investigate include:
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Ethanol/Water
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Ethyl acetate/Hexane
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Acetone/Water
-
-
-
Q4: How can I monitor the purity of my fractions during column chromatography?
-
A4: Thin-layer chromatography (TLC) is the most common method. Use the same solvent system for your TLC as you are using for your column. Spot the crude mixture and the collected fractions on a TLC plate. The separated spots can be visualized under UV light (if the compounds are UV active) or by using a staining agent. Iodine vapor is a good general-purpose stain for many organic compounds.
-
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted Solubility |
| This compound | C₁₀H₁₀N₂O₃S | 238.26 | 4.5 - 5.0 | Soluble in polar organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., Hexanes). |
| Thiophene-2-carboxamidoxime | C₅H₆N₂OS | 142.18 | ~11 (basic) | Soluble in polar organic solvents and water. |
| Succinic Acid | C₄H₆O₄ | 118.09 | 4.2, 5.6 | Soluble in water, ethanol, and acetone.[1][2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is a good candidate. If it dissolves readily at room temperature, it is too soluble. If it does not dissolve upon heating, it is not soluble enough.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.1 Hexanes:EtOAc:AcOH) is a good starting point.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pour it into a glass column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. Carefully load the solution onto the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Synthetic pathway and potential impurities.
References
Overcoming solubility issues of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in various assays.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: Precipitation or poor dissolution of this compound is observed during assay preparation.
Below is a stepwise guide to address solubility challenges. It is recommended to proceed sequentially and assess the impact of each step on both compound solubility and assay performance.
Step 1: Initial Assessment and Basic Solubilization
-
Question: Have you determined the basic solubility characteristics of the compound?
-
Action: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into your aqueous assay buffer.[1][2] It is crucial to avoid precipitation upon addition to the aqueous medium.[1]
Step 2: pH Adjustment
-
Question: Is the pH of your assay buffer optimal for the solubility of an acidic compound?
-
Action: As a carboxylic acid, the solubility of this compound is expected to increase at a higher pH.[3][4][5] Gradually increase the pH of your buffer and observe for improved dissolution. Be mindful of the pH tolerance of your assay components (e.g., enzymes, cells).
Step 3: Employing Co-solvents
-
Question: If pH adjustment is insufficient or not feasible, have you considered using co-solvents?
-
Action: Introduce a low percentage of a water-miscible organic co-solvent into your aqueous buffer.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2][5] Start with a low concentration (e.g., 1-5%) and assess both solubility and potential effects on the assay.
Step 4: Utilizing Surfactants
-
Question: For cell-free assays, have you explored the use of non-ionic surfactants?
-
Action: Surfactants can aid in solubilization by forming micelles that encapsulate the compound.[3][6] For enzyme assays, low concentrations (0.01-0.05%) of Tween-20 or Triton X-100 can be effective.[6] Note that surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[6]
Step 5: Advanced Formulation Strategies
-
Question: If the above methods fail, have you considered more advanced formulation techniques?
-
Action: For persistent solubility issues, explore the use of cyclodextrins or lipid-based formulations.[3][7][8] Cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[3][7] Lipid-based systems are particularly useful for lipophilic compounds.[3][7]
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in aqueous buffers?
A1: Many organic molecules, particularly those with aromatic rings and a limited number of ionizable groups, exhibit low aqueous solubility. The carboxylic acid moiety provides some water solubility, especially at higher pH, but the thiophene and oxadiazole rings contribute to its hydrophobic character.
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: Kinetic solubility refers to the concentration of a compound that dissolves from a high-concentration stock solution (e.g., in DMSO) when diluted in an aqueous buffer and is relevant for most in vitro assays.[1] Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is more pertinent to formulation development.[1]
Q3: Can I use sonication to improve the solubility of my compound?
A3: Sonication can help to break down aggregates and increase the rate of dissolution, particularly for compounds that are slow to dissolve.[6] However, it may not increase the thermodynamic solubility.
Q4: How do I choose the right solubilization strategy for my specific assay?
A4: The choice of strategy depends on the assay type. For cell-based assays, it is critical to use methods that are not cytotoxic, such as modest pH adjustments or the use of co-solvents at very low, well-tolerated concentrations. For cell-free assays like enzyme-based assays, a broader range of techniques, including the use of non-ionic surfactants, can be employed.[6]
Q5: What are the potential pitfalls of using solubility-enhancing agents?
A5: Solubility-enhancing agents can sometimes interfere with the assay. For example, organic solvents can denature proteins at high concentrations, and surfactants can inhibit enzyme activity or disrupt protein-protein interactions. It is essential to run appropriate vehicle controls to account for any effects of the solubilizing agents themselves.
Quantitative Data Summary
Table 1: General Comparison of Solubilization Strategies
| Strategy | Typical Concentration | Pros | Cons | Suitable Assay Types |
| pH Adjustment | Assay-dependent | Simple, effective for ionizable compounds.[4] | Limited by assay pH tolerance. | Cell-based and Cell-free |
| Co-solvents (e.g., DMSO, Ethanol) | 0.1 - 5% | Readily available, effective for many compounds.[3] | Can cause protein denaturation or cytotoxicity at higher concentrations.[6] | Cell-based (low %) and Cell-free |
| Surfactants (e.g., Tween-20) | 0.01 - 0.1% | Effective at low concentrations.[3] | Can interfere with assay components, generally not for cell-based assays.[6] | Primarily Cell-free |
| Cyclodextrins | Varies | Low toxicity, can significantly enhance solubility.[3][7] | Can be expensive, may have their own biological effects. | Cell-based and Cell-free |
| Lipid-based Formulations | Varies | Can greatly increase the solubility of lipophilic compounds.[3][7] | Complex to prepare, may interfere with assays involving lipids. | Cell-based and Cell-free |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Modified Buffer Preparation for Enhanced Solubility
-
Prepare your desired assay buffer (e.g., phosphate-buffered saline, Tris-HCl).
-
While monitoring the pH with a calibrated pH meter, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) to raise the pH in small increments (e.g., 0.2-0.5 pH units).
-
At each pH increment, attempt to dissolve a known concentration of the compound.
-
Identify the lowest pH at which the desired concentration of the compound remains soluble without precipitation.
-
Ensure this final pH is compatible with your assay system by running appropriate controls.
Visualizations
Caption: A flowchart for systematically troubleshooting solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid and its potential impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, a polar acidic compound.
Issue: Poor or No Retention
-
Q1: My compound, this compound, is eluting in or near the solvent front on a standard C18 column. How can I increase its retention time?
A1: This is a common challenge with polar analytes on traditional reversed-phase columns.[1] The high polarity of your compound gives it a stronger affinity for the polar mobile phase than for the non-polar stationary phase.[1] To improve retention, consider the following strategies:
-
Adjust Mobile Phase pH: Since the analyte is a butanoic acid, it is acidic. Lowering the mobile phase pH to at least one to two pH units below the compound's pKa will suppress its ionization.[1][2] The neutral, protonated form is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[1][2]
-
Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water with a pH modifier) in your mobile phase. For highly polar compounds, a mobile phase with a low percentage of organic solvent (like acetonitrile or methanol) is often necessary.[1]
-
Utilize Specialized Columns: If adjusting the mobile phase isn't sufficient, consider columns designed for polar analytes:
-
Polar-Embedded Columns: These C18 columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds and prevents phase collapse in highly aqueous mobile phases.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is excellent for retaining very polar compounds.[1]
-
-
-
Q2: I'm using a highly aqueous mobile phase with my C18 column, and my retention times are suddenly decreasing and becoming irreproducible. What is happening?
A2: You are likely experiencing "phase collapse" or "pore dewetting."[1] This occurs when using traditional C18 columns with a mobile phase containing a very low percentage of organic solvent (typically less than 5%). The hydrophobic C18 chains repel the polar mobile phase, effectively expelling it from the pores of the stationary phase and leading to a dramatic loss of retention.[1] To remedy this, use a polar-embedded or polar-endcapped C18 column, which are resistant to phase collapse.[1]
Issue: Poor Peak Shape
-
Q3: My analyte peak is tailing significantly. What are the common causes and solutions?
A3: Peak tailing for acidic compounds is often due to interactions with the stationary phase or issues with the mobile phase.[3]
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can be acidic and interact with analytes, causing tailing.[3][4] Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep these silanols in a neutral state.[4] Using a high-purity, well-endcapped column can also minimize this issue.
-
Mobile Phase pH: As mentioned, maintaining the mobile phase pH at least one to two units below the analyte's pKa is crucial to ensure the compound is in a single, un-ionized form.[1][2] Inconsistent ionization leads to peak broadening and tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1][5] Try reducing the injection volume or the concentration of your sample.
-
System Dead Volume: Excessive tubing length or poorly made connections can contribute to extra-column band broadening and peak tailing.[5]
-
-
Q4: My analyte peak is fronting. What could be the cause?
A4: Peak fronting is less common than tailing but can occur for several reasons:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte band to travel too quickly at the beginning of the column, resulting in a fronting peak.[1] Whenever possible, dissolve your sample in the mobile phase itself or in a weaker solvent.[1]
-
Column Overload: Severe column overload can also manifest as peak fronting.[2]
-
Channeling in the Column: A void or channel in the column's packed bed can lead to distorted peaks. This usually indicates a damaged column that needs to be replaced.[1]
-
Issue: Separating Impurities
-
Q5: What are the likely impurities I need to separate from this compound, and how can I improve their resolution?
A5: Potential impurities often include starting materials, intermediates, or by-products from the synthesis. Common synthetic routes for 1,2,4-oxadiazoles involve the reaction of an amidoxime with a carboxylic acid derivative.[6][7] Therefore, likely impurities could be:
-
Thiophene-2-carboxamidoxime: A key starting material.
-
Butanedioic acid derivatives (e.g., succinic anhydride or a mono-ester): The source of the butanoic acid chain.
-
Partially reacted intermediates: Such as O-acylamidoximes.[7]
-
By-products from side reactions.
To improve the resolution of these impurities from the main peak:
-
Optimize the Gradient: Start with a broad scouting gradient (e.g., 5% to 95% organic solvent) to determine the elution profile of all components.[1] Then, develop a shallower gradient around the elution time of your main compound and its closely eluting impurities to maximize separation.[1]
-
Change the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation.[4] If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
Adjust the pH: Small changes in the mobile phase pH can affect the ionization and retention of both the main compound and its impurities differently, potentially improving resolution.
-
Data Presentation: HPLC Method Parameters
The following tables provide starting parameters for method development. These should be optimized for your specific instrument and impurity profile.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, Polar-Embedded, 2.1-4.6 mm ID, 50-150 mm length, <5 µm | Good retention for polar analytes; resistance to phase collapse. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Suppresses ionization of the carboxylic acid group.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10% to 90% B over 15-20 minutes (for scouting) | To determine the retention behavior of the analyte and impurities. |
| Flow Rate | 0.5 - 1.5 mL/min (for 4.6 mm ID column) | Adjust based on column dimensions and desired analysis time. |
| Column Temp. | 25 - 40 °C | To improve peak shape and reproducibility. |
| Detection (UV) | 254 nm or as determined by UV scan | A common wavelength for aromatic/heterocyclic compounds. |
| Injection Vol. | 1 - 10 µL | Keep low to avoid column overload.[5] |
Table 2: Potential Impurities and Their Characteristics
| Impurity Name | Potential Origin | Expected Polarity |
| Thiophene-2-carboxamidoxime | Starting Material | More polar than the final product |
| Succinic Anhydride/Acid | Starting Material | Highly polar |
| Uncyclized Intermediates | Incomplete Reaction | Polarity will vary, but likely polar |
Experimental Protocols
1. Mobile Phase Preparation (0.1% Formic Acid)
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Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum degassing before use.
-
Repeat the process for the organic phase (e.g., 1 mL of formic acid in 999 mL of acetonitrile).
2. Sample Preparation
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve the sample in a suitable solvent. It is best to use the initial mobile phase composition as the diluent to ensure good peak shape.[1] If solubility is an issue, a small amount of the organic mobile phase component can be used, followed by dilution with the aqueous component.
-
Quantitatively transfer the solution to a 10 mL volumetric flask and dilute to the mark with the chosen solvent. This creates a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Method Development Workflow
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Scouting Gradient: Inject the prepared sample and run a broad linear gradient (e.g., 10% to 90% B over 20 minutes).
-
Analyze Results: Determine the retention time of the main peak and any visible impurities.
-
Gradient Optimization: Based on the scouting run, create a focused, shallower gradient that brackets the elution of the main peak and its impurities to improve resolution.[1] For example, if the main peak elutes at 40% B, a new gradient could be 25% to 55% B over 15 minutes.
-
Isocratic Conversion (Optional): If the optimized gradient is very shallow, you can convert it to an isocratic method for simplicity and robustness. The isocratic mobile phase composition should correspond to the mobile phase composition at the time of the main peak's elution in the gradient run.[1]
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A logical workflow for HPLC method development.
References
Troubleshooting inconsistent results in biological assays with 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in biological assays. Inconsistent results can be a significant challenge; this guide offers a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during experimentation, presented in a question-and-answer format.
Q1: We are observing high variability in our IC50 values for this compound across different experimental runs. What are the potential causes?
High variability in IC50 values is a common issue that can originate from several sources. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Reagent Consistency: Ensure that all reagents, including cell culture media, buffers, and the compound itself, are from the same lot or batch for a set of comparative experiments.[2] Reagents that are expired or have been stored improperly can affect results.[2]
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Compound Solubility and Stability: The oxadiazole moiety can sometimes lead to issues with aqueous solubility. Ensure the compound is fully dissolved in the initial stock solution (typically DMSO) and does not precipitate when diluted into your assay buffer. Visually inspect for any precipitation. It is also important to prepare fresh dilutions for each experiment.[3]
-
Pipetting Accuracy: Inaccurate pipetting is a frequent cause of variability.[1][3][4] Ensure your pipettes are properly calibrated and use a consistent technique for all dispensing steps.[2]
-
Cell-Based Assay Conditions:
-
Cell Health and Passage Number: Use cells that are healthy, in a consistent growth phase, and within a similar, low passage number range for all experiments.[3]
-
Cell Seeding Density: Inconsistent cell numbers can significantly alter the apparent potency of a compound. Optimize and strictly control the cell seeding density.[3]
-
-
Assay Protocol Adherence: Minor deviations in incubation times, temperatures, or reagent addition order can introduce variability.[4]
Q2: Our cell-based assays are showing significant "edge effects" in our microplates. How can we mitigate this?
Edge effects, where wells on the perimeter of a microplate behave differently from the interior wells, are often caused by evaporation, leading to changes in reagent concentrations.[1]
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Humidification: Ensure the incubator has adequate humidity.
-
Plate Sealing: Use plate sealers for long incubation steps.
-
Blank Outer Wells: A common and effective practice is to not use the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1][3]
Q3: We are concerned about potential off-target effects of this compound. How can we begin to investigate this?
Investigating off-target effects is crucial for validating the specificity of a compound.
-
Kinase Profiling: Since many small molecule inhibitors target kinases, a broad panel kinase screen is a common first step to identify potential off-target interactions.[3]
-
Counter-Screening: Test the compound in assays for other known targets of oxadiazole-containing compounds. The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry with a wide range of biological activities.[5][6]
-
Phenotypic Screening: Utilize cell-based phenotypic assays to observe the compound's broader effects on cellular processes.
Data Presentation
Consistent and clear data presentation is essential for interpreting results. Below are example tables for summarizing key quantitative data.
Table 1: Example IC50 Values for this compound in an In Vitro Kinase Assay
| Experiment Date | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Mean IC50 (µM) | Standard Deviation |
| 2025-10-15 | 1.25 | 1.31 | 1.28 | 1.28 | 0.03 |
| 2025-10-22 | 1.89 | 1.75 | 1.82 | 1.82 | 0.07 |
| 2025-10-29 | 1.35 | 1.42 | 1.38 | 1.38 | 0.04 |
Table 2: Example Cytotoxicity Data (MTT Assay) for this compound in MCF-7 Cells
| Compound Concentration (µM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Standard Deviation |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 | 0.0 |
| 0.1 | 98.2 | 97.5 | 99.1 | 98.3 | 0.8 |
| 1 | 85.4 | 88.1 | 86.7 | 86.7 | 1.4 |
| 10 | 52.3 | 55.9 | 54.1 | 54.1 | 1.8 |
| 100 | 15.7 | 12.9 | 14.3 | 14.3 | 1.4 |
Experimental Protocols
Below are detailed methodologies for key experiments that might be performed with this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a target kinase.[3]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Create a serial dilution series of the compound in the assay buffer.
-
Prepare solutions of the target kinase, substrate, and ATP in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add the serially diluted compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time at the optimal temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the desired reaction time.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[3]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of the compound on cell proliferation and cytotoxicity.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh media to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and replace it with media containing the various compound concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting and experimental design.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: A hypothetical signaling pathway modulated by the compound.
Caption: A generalized workflow for a typical cell-based microplate assay.
References
- 1. benchchem.com [benchchem.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. benchchem.com [benchchem.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Enhancing the stability of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating out of my aqueous buffer solution. What could be the cause and how can I improve its solubility?
A1: Precipitation of this compound from aqueous solutions is a common issue that can arise from its physicochemical properties, specifically the carboxylic acid moiety. Carboxylic acids often exhibit pH-dependent solubility.[1] At a pH below their pKa, they are in their protonated, less soluble form.
Potential Causes:
-
pH of the Solution: The pH of your buffer may be too low, causing the carboxylic acid group to be protonated and thus less soluble in water. Most carboxylic acids have a pKa between 3.5 and 4.5.[2]
-
Concentration: The concentration of the compound may be exceeding its solubility limit in the chosen solvent system.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Ionic Strength: The ionic strength of the buffer could influence the solubility of the compound.
Troubleshooting Steps:
-
Adjusting pH: Gradually increase the pH of your solution. As the pH rises above the pKa of the carboxylic acid, the compound will become deprotonated (ionized), which typically increases its aqueous solubility.[1] Monitor for dissolution of the precipitate. Be cautious not to raise the pH too high, as extreme pH levels can sometimes lead to degradation of other functional groups.
-
Co-solvents: Introduce a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to the aqueous buffer. This can significantly enhance the solubility of organic compounds. Start with a small percentage of the co-solvent and gradually increase it.
-
Salt Formation: Consider converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) before dissolving it in the aqueous solution.[1] This can be achieved by reacting the acid with a suitable base.
-
Use of Solubilizing Excipients: Incorporate solubilizing agents like cyclodextrins or surfactants into your formulation.[1] These can form inclusion complexes or micelles with the compound, respectively, to enhance its solubility.
Q2: I am observing degradation of my compound over time in solution, confirmed by HPLC analysis showing new peaks. What are the likely degradation pathways and how can I mitigate this?
A2: Degradation of this compound in solution can be attributed to the reactivity of the oxadiazole ring or the carboxylic acid group, especially under certain conditions. While 1,2,4-oxadiazole rings are generally stable, they can be susceptible to cleavage under strongly basic conditions.[3][4]
Potential Degradation Pathways:
-
Hydrolysis of the Oxadiazole Ring: In the presence of strong bases (e.g., sodium hydroxide), the 1,2,4-oxadiazole ring can undergo hydrolytic cleavage.[3]
-
Oxidation: The thiophene ring is an electron-rich heterocycle and can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or certain metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds.
Mitigation Strategies:
-
pH Control: Maintain the pH of the solution in a neutral or slightly acidic range to minimize the risk of base-catalyzed hydrolysis of the oxadiazole ring.
-
Use of Antioxidants: If oxidation is suspected, add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution.[1]
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage or when working with sensitive formulations, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.
-
Temperature Control: Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation reactions.
Q3: My experimental results are inconsistent. Could the stability of the compound in my stock solution be the issue?
A3: Yes, inconsistent experimental results are often a consequence of compound instability in stock solutions. If the compound degrades over time, the effective concentration in your experiments will decrease, leading to variability in your data.
Troubleshooting and Best Practices for Stock Solutions:
-
Solvent Choice: Prepare stock solutions in a solvent in which the compound is highly soluble and stable. Anhydrous DMSO or ethanol are common choices for organic molecules.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20 °C or -80 °C) in tightly sealed containers to minimize solvent evaporation and degradation.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.
-
Fresh Preparations: For critical experiments, prepare fresh dilutions from the stock solution immediately before use.
-
Regular Quality Control: Periodically check the purity and concentration of your stock solution using analytical techniques like HPLC or LC-MS.
Troubleshooting Guides
Guide 1: Investigating and Improving Compound Solubility
This guide provides a systematic workflow to address solubility issues with this compound.
Objective: To achieve the desired concentration of the compound in an aqueous solution without precipitation.
Experimental Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Detailed Protocol for pH Adjustment:
-
Prepare the aqueous buffer solution intended for your experiment.
-
Add the solid this compound to the desired final concentration.
-
While stirring, monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.
-
Observe the solution for the dissolution of the precipitate as the pH increases.
-
Once the compound is fully dissolved, record the final pH. Ensure this pH is compatible with your experimental system.
Guide 2: Assessing and Preventing Compound Degradation
This guide outlines a stability study to identify degradation and provides methods to prevent it.
Objective: To determine the stability of this compound under various conditions and establish optimal storage and handling procedures.
Experimental Protocol: Forced Degradation Study
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the intended experimental buffer.
-
Stress Conditions: Aliquot the solution and expose them to the following stress conditions:
-
Acidic: Add HCl to adjust the pH to 2.
-
Basic: Add NaOH to adjust the pH to 10.
-
Oxidative: Add a small amount of 3% hydrogen peroxide.
-
Thermal: Incubate at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose to UV light.
-
Control: Keep at the intended experimental conditions and also at a protected state (e.g., 4 °C in the dark).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Data Presentation: Hypothetical Stability Data
| Condition | Time (hours) | % Parent Compound Remaining | Number of Degradants |
| Control (4°C, dark) | 24 | 99.5 | 0 |
| pH 2 | 24 | 98.2 | 1 |
| pH 10 | 24 | 75.3 | 2 |
| 3% H₂O₂ | 24 | 88.9 | 1 |
| 60°C | 24 | 92.1 | 1 |
| UV Light | 24 | 85.6 | 2 |
Signaling Pathway for Degradation and Mitigation:
Caption: Potential degradation pathways and their mitigation.
References
Technical Support Center: Strategies for Reducing Cytotoxicity of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Compound of Interest: 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of this compound in non-target cells during your experiments.
Disclaimer: Specific cytotoxicity data for this compound is not extensively available in public literature. The guidance provided is based on established principles for small molecule compounds, including related heterocyclic structures like thiophenes and oxadiazoles, and general strategies for mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for a thienyl-oxadiazole compound?
A1: While the exact mechanism for this specific compound is yet to be fully elucidated, compounds containing thiophene and oxadiazole moieties can exhibit cytotoxicity through several mechanisms. Thiophene derivatives have been shown to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells.[1] Heterocyclic compounds, in general, can exert cytotoxic effects by interfering with critical cellular processes, such as:
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways. This can involve the activation of caspases, disruption of mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]
-
DNA Damage: Intercalating with DNA or inhibiting enzymes crucial for DNA replication and repair, leading to cell cycle arrest and cell death.
-
Kinase Inhibition: Thiophene-containing compounds have been associated with kinase inhibition, which can disrupt vital signaling pathways responsible for cell growth and proliferation.[1][3]
-
Generation of Oxidative Stress: Increasing the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[4]
Q2: How can I establish a baseline for the cytotoxicity of this compound in my experiments?
A2: To establish a baseline, it is crucial to perform a dose-response analysis using a standard cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][4] By treating both target (e.g., cancer) and non-target (e.g., normal) cell lines with a range of concentrations, you can determine the half-maximal inhibitory concentration (IC50). This value is essential for quantifying and comparing cytotoxicity.[2] Other useful assays include the lactate dehydrogenase (LDH) release assay for membrane integrity and the sulforhodamine B (SRB) assay for total protein content.[5]
Q3: What are the primary strategies to reduce the off-target cytotoxicity of this compound?
A3: Several strategies can be employed to mitigate toxicity in non-target cells.[4] The two most prominent approaches are:
-
Targeted Drug Delivery Systems: Encapsulating the compound in a nanocarrier can significantly reduce systemic toxicity by controlling its release and enhancing its accumulation at the desired site.[6][7] Common systems include liposomes and polymeric nanoparticles (e.g., PLGA-based).[8][9] This approach can shield healthy tissues from exposure to the free drug.[7][10]
-
Structural Modification (Rational Drug Design): Altering the chemical structure of the compound can reduce its affinity for off-target molecules.[11] This involves identifying the parts of the molecule responsible for off-target effects and modifying them to improve specificity without compromising on-target potency.[11][12]
Troubleshooting Guides
Issue 1: High cytotoxicity is observed in my non-target/control cell lines.
-
Problem: You are observing significant cell death in your non-cancerous control cell lines at concentrations intended to be therapeutic for target cells.
-
Possible Causes & Solutions:
-
Inherent Toxicity of the Free Compound: The compound in its free form may exhibit non-specific cytotoxicity.
-
Solution 1: Nanoencapsulation. This is a primary strategy to reduce systemic toxicity.[6] Encapsulating the compound can limit its uptake by healthy cells and allow for more targeted delivery to cancer cells, potentially through the enhanced permeability and retention (EPR) effect.[7][8]
-
Solution 2: Co-administration with a Cytoprotective Agent. If the mechanism involves oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection to non-target cells.[9]
-
-
High Compound Concentration: The concentrations being used may be too high for both cell types.
-
Solution: Refine Dose-Response Analysis. Perform a more granular dose-response curve to identify a narrower therapeutic window where toxicity is maximized in target cells and minimized in non-target cells.
-
-
Issue 2: My cytotoxicity assay results are inconsistent and not reproducible.
-
Problem: You are experiencing significant variability in your cytotoxicity data (e.g., IC50 values) between experiments.
-
Possible Causes & Solutions:
-
Variable Cell Seeding Density: Inconsistent initial cell numbers per well will lead to variable results.
-
Solution: Standardize Cell Seeding. Always use a cell counter to ensure a consistent number of cells is seeded in each well. Allow cells to adhere and resume proliferation for a consistent period (e.g., 24 hours) before adding the compound.[4]
-
-
Compound Solubility and Stability: The compound may be precipitating out of the culture medium or degrading over the course of the experiment.
-
Solution: Check Solubility and Prepare Fresh Solutions. Confirm the solubility of the compound in your vehicle (e.g., DMSO) and culture medium. Always prepare fresh dilutions of the compound from a stock solution for each experiment.
-
-
Inconsistent Incubation Times: The duration of compound exposure and the timing of assay steps must be precise.
-
Solution: Strict Timing. Use timers to ensure consistent incubation periods for both compound treatment and assay reagent steps (e.g., MTT incubation).[4]
-
-
Data Presentation: Comparative Cytotoxicity
Use the following table structure to organize your experimental data when comparing the free compound to a modified or encapsulated version.
| Compound Formulation | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) * |
| Free Compound | MCF-7 | Breast Cancer | ||
| Free Compound | MCF-10A | Non-tumorigenic Breast | N/A | |
| Nano-encapsulated | MCF-7 | Breast Cancer | ||
| Nano-encapsulated | MCF-10A | Non-tumorigenic Breast | N/A |
*Selectivity Index (SI) = IC50 in Non-target Cells / IC50 in Target Cells. A higher SI value indicates greater selectivity for the target cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.[2]
Materials:
-
96-well plates
-
Test compound and vehicle (e.g., DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentration (e.g., its IC50) for a specified time (e.g., 24 hours). Include positive and negative controls.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[2][4]
-
Data Acquisition: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).
Visualizations
Caption: Workflow for assessing and mitigating compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. media.neliti.com [media.neliti.com]
- 9. benchchem.com [benchchem.com]
- 10. Nanoparticle reduces targeted cancer drug's toxicity - ecancer [ecancer.org]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Addressing Off-Target Effects of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid
Disclaimer: Direct pharmacological and off-target effect data for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid are not extensively available in public literature. This guide provides a framework for researchers to identify and mitigate potential off-target effects based on the known biological activities of structurally related compounds containing thienyl and 1,2,4-oxadiazole moieties, alongside established methodologies in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific off-target effects for this compound are not documented, the 1,2,4-oxadiazole and thienyl moieties are present in compounds with a wide range of biological activities. Therefore, potential off-target effects could be broad and may include interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways. Computational prediction tools can provide initial hypotheses for potential off-targets.[1][2][3]
Q2: How can I predict the potential off-targets of this compound in silico?
A2: Several computational tools can predict potential biological targets for small molecules based on their chemical structure. These predictions can help in designing experiments to confirm or rule out off-target interactions.[4][5][6][7] Recommended platforms include:
-
SwissTargetPrediction: Predicts the most likely macromolecular targets of a small molecule.
-
BindingDB: A public database of measured binding affinities, which can be searched for structurally similar compounds.[4]
-
DrugBank: Contains detailed drug and drug target information, which can be used to find information on analogous structures.[4]
Q3: My experimental results are inconsistent with the expected on-target effect. Could this be due to off-target binding?
A3: Inconsistent or unexpected experimental outcomes are a common indicator of potential off-target effects. This could manifest as unexpected cellular phenotypes, toxicity, or a lack of correlation between on-target activity and the observed biological response. It is crucial to systematically investigate these discrepancies.
Q4: What initial steps should I take to experimentally identify off-target effects?
A4: A tiered approach is recommended. Start with broad, cell-based phenotypic screens to observe the compound's overall effect on cellular health and signaling. Follow this with target-based assays against a panel of receptors, kinases, and enzymes commonly associated with off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity | Off-target engagement of essential cellular pathways. | Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use a lower, non-toxic concentration for subsequent experiments. Profile the compound against a panel of cytotoxicity assays (e.g., apoptosis, necrosis, mitochondrial dysfunction). |
| Inconsistent Phenotypic Readout | Engagement of multiple signaling pathways due to off-target binding. | Utilize a more specific readout for your on-target effect. Employ pathway-specific inhibitors or activators to dissect the observed phenotype. Use a structurally related but inactive control compound to confirm that the phenotype is due to the specific chemical scaffold. |
| Lack of Structure-Activity Relationship (SAR) | The observed biological effect may not be mediated by the intended target. | Synthesize and test a small set of analogs with modifications at the thienyl, oxadiazole, and butanoic acid moieties. A flat SAR may indicate an off-target effect or an artifact. |
| Discrepancy between Biochemical and Cellular Activity | Poor cell permeability, metabolic instability, or engagement of cellular off-targets. | Assess the compound's cell permeability (e.g., using a PAMPA assay). Evaluate its metabolic stability in liver microsomes. Perform cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. |
Illustrative Data Tables
Table 1: Hypothetical In Silico Target Prediction for this compound
This data is for illustrative purposes only and is not based on experimental results.
| Predicted Target Class | Example Targets | Prediction Score | Rationale |
| Kinases | GSK-3β, CDK5 | High | Oxadiazole core is a known kinase inhibitor scaffold.[8] |
| GPCRs | S1P1 Receptor | Medium | Structurally similar compounds show activity at S1P1.[9] |
| Enzymes | FAAH, COX-2 | Medium | Thiophene and oxadiazole derivatives have shown inhibitory activity.[3][10] |
| Anti-bacterial Targets | Penicillin-Binding Proteins | Low | Oxadiazoles have been identified as antibacterial agents.[11][12] |
Table 2: Example Off-Target Screening Panel Results
This data is for illustrative purposes only and is not based on experimental results.
| Target | Assay Type | IC50 / Ki (µM) | Interpretation |
| On-Target X | Biochemical | 0.1 | Potent on-target activity |
| GSK-3β | Kinase Assay | 5.2 | Moderate off-target inhibition |
| S1P1 Receptor | Radioligand Binding | > 10 | No significant binding |
| FAAH | Enzyme Inhibition | 8.7 | Weak off-target inhibition |
| COX-2 | Enzyme Inhibition | > 10 | No significant inhibition |
| PBP2a | MIC Assay | > 50 | No significant antibacterial activity |
Experimental Protocols
Protocol 1: In Silico Target Prediction
-
Obtain the SMILES string for this compound: O=C(O)CCCc1nc(o1)-c1sccc1
-
Submit the SMILES string to the SwissTargetPrediction web server.
-
Analyze the results , paying close attention to the predicted target classes and the probability scores.
-
Cross-reference the top predicted targets with literature on thienyl and oxadiazole-containing compounds to assess the likelihood of interaction.
Protocol 2: Kinase Inhibitor Profiling
-
Select a kinase panel that includes kinases predicted from the in silico analysis and those commonly associated with off-target effects (e.g., a panel of 96 kinases).
-
Prepare a stock solution of the compound in DMSO.
-
Perform the kinase assays at a fixed concentration (e.g., 10 µM) in duplicate. Assays are typically based on measuring the phosphorylation of a substrate.
-
Calculate the percent inhibition for each kinase.
-
For kinases showing significant inhibition (>50%), determine the IC50 by performing a dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Culture cells to 80-90% confluency.
-
Treat cells with the compound or vehicle control for a specified time.
-
Harvest and lyse the cells .
-
Heat the cell lysates across a range of temperatures (e.g., 40-70°C).
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods.
-
Plot the melting curves . A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected results.
Caption: On-target vs. potential off-target pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for scaling up the synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis and scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions in a question-and-answer format.
Question 1: I am observing low or no yield of the desired this compound. What are the likely causes and solutions?
Answer: Low or nonexistent yields of the target 1,2,4-oxadiazole are a common issue, often stemming from two critical stages: the initial acylation of the amidoxime and the subsequent cyclodehydration.
-
Probable Cause 1: Incomplete Acylation of Thiophene-2-carboxamidoxime. The reaction between the thiophene-2-carboxamidoxime and the butanoic acid derivative (e.g., succinic anhydride or a mono-ester) may be inefficient. For a successful acylation, the carboxylic acid needs to be properly activated.
-
Solution: Employ a reliable coupling agent to activate the carboxylic acid. Reagents like HATU, in combination with a non-nucleophilic base such as DIPEA, are highly effective.[1] Other common activators include EDC, DCC, and CDI.[2] On a larger scale, using propylphosphonic anhydride (T3P®) is advantageous as it produces only water-soluble byproducts, simplifying purification.[3]
-
-
Probable Cause 2: Inefficient Cyclodehydration. The cyclization of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring is often the most challenging step and can be a major bottleneck for the yield.[1]
-
Solution:
-
Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling solvent like toluene or xylene may be necessary. However, be cautious of potential thermal rearrangements.[1]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is effective at room temperature, but its corrosive nature can be a drawback on a large scale. A highly effective and scalable alternative is the use of a superbase system, such as powdered NaOH or KOH in DMSO, which can promote cyclization at room temperature.[4]
-
-
Question 2: My analytical data (LC-MS, NMR) shows the presence of significant side products. How can I identify and minimize them?
Answer: Side product formation can significantly complicate purification and reduce yields. Common side products in 1,2,4-oxadiazole synthesis include isomers and products from rearrangement or cleavage reactions.
-
Probable Cause 1: Cleavage of the O-Acyl Amidoxime Intermediate. This side reaction is common, particularly in the presence of water or under extended heating, and will regenerate the starting amidoxime.[1]
-
Solution: Minimize reaction time and temperature for the cyclodehydration step. If using a base-mediated method, ensure you are using anhydrous (dry) conditions and solvents.[1]
-
-
Probable Cause 2: Boulton-Katritzky Rearrangement. 3,5-disubstituted 1,2,4-oxadiazoles can undergo this thermal rearrangement to form other heterocyclic isomers, a process that can be facilitated by acid or moisture.[1][2]
-
Solution: If you suspect this rearrangement, use neutral, anhydrous conditions for your reaction workup and purification. Store the final compound in a dry environment and avoid excessive heat.[1]
-
-
Probable Cause 3: Nitrile Oxide Dimerization. If your synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide, dimerization to form a furoxan is a common competing pathway.[3]
-
Solution: To favor the desired reaction, perform the cycloaddition in the presence of the nitrile. Slowly adding the nitrile oxide precursor to the reaction mixture can also help minimize dimerization.
-
Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What can I do?
Answer: Stalled reactions can be due to catalyst deactivation, poor reagent solubility, or insufficient energy input.
-
Solution 1: Re-evaluate Your Catalyst/Base. If using a base-catalyzed cyclization (e.g., NaOH/DMSO), ensure the base is of high quality and sufficiently dry (powdered). The solubility of reagents can be a factor; ensure vigorous stirring.[4][5]
-
Solution 2: Consider Microwave Irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6] Reactions that are sluggish under conventional heating can often be driven to completion in minutes using a microwave reactor. This can be particularly advantageous for scale-up, enabling rapid throughput.
Question 4: I am having difficulty purifying the final product, especially at a larger scale. What strategies can I use?
Answer: While column chromatography is effective at the lab scale, it is often impractical and costly for large-scale synthesis.
-
Solution 1: Optimize for Crystallization. The ideal scale-up scenario involves a final product that can be purified by crystallization. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that allow your product to crystallize out, leaving impurities in the mother liquor.
-
Solution 2: Use Reagents with Water-Soluble Byproducts. Employing reagents like propylphosphonic anhydride (T3P®) for the coupling step is beneficial as the byproducts are easily removed with a simple aqueous wash, simplifying the workup before crystallization.[3]
-
Solution 3: Liquid-Liquid Extraction. If a precipitate does not form upon quenching the reaction, a thorough workup with liquid-liquid extractions can remove many impurities. For example, after quenching a NaOH/DMSO reaction in ice water, the product can be extracted with a solvent like ethyl acetate.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclization of an amidoxime with a carboxylic acid or its derivative.[2][6] For your target molecule, this involves reacting thiophene-2-carboxamidoxime with a succinic acid derivative . One-pot procedures are highly desirable for scale-up as they avoid the isolation of intermediates.[4][7] A particularly efficient one-pot method involves reacting the amidoxime with a carboxylic acid ester in a superbase medium like NaOH/DMSO at room temperature.[4][6]
Q2: How do I choose the right coupling agent and base for the reaction?
A2: The choice depends on scale, cost, and desired reaction conditions.
-
Coupling Agents: For activating the carboxylic acid, reagents like EDC, DCC, and CDI are commonly used.[2] HATU is very effective but can be expensive for large-scale work.[1] T3P® is an excellent choice for scale-up due to its efficiency and the formation of water-soluble byproducts.[3]
-
Bases for Cyclization: TBAF is effective for room-temperature cyclization but can be corrosive. For a robust, one-pot, scalable process, inorganic bases like powdered NaOH or KOH in an aprotic solvent like DMSO are highly effective and economical.[4]
Q3: What are the advantages and disadvantages of using microwave irradiation for this synthesis?
A3: Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times and often improved yields.[8] This method can be very effective for overcoming high activation barriers in the cyclodehydration step. The primary disadvantage is the need for specialized equipment, and scaling microwave reactions beyond a certain volume can be challenging, though continuous flow microwave reactors are available.
Q4: My final product seems to be rearranging or decomposing upon standing or during purification. What could be the cause?
A4: The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to rearrangement under certain conditions. The most common issue is the Boulton-Katritzky rearrangement, which can be triggered by heat, acid, or even moisture, especially in 3,5-disubstituted derivatives.[1][2] To minimize this, ensure all workup and purification steps are performed under neutral, anhydrous conditions and avoid excessive heating. Store the purified compound in a cool, dry, and dark environment.
Data Presentation
Table 1: Comparison of Common Coupling Agents for Amidoxime Acylation
| Coupling Agent | Base Often Used | Advantages | Disadvantages on Scale-Up |
|---|---|---|---|
| HATU | DIPEA | High efficiency, mild conditions.[1] | High cost. |
| EDC/DCC | DMAP (catalytic) | Readily available, effective.[2] | DCC produces a urea byproduct that can be difficult to filter; EDC is a potential sensitizer. |
| CDI | None | Mild conditions, gaseous byproduct (CO2).[2] | Can be moisture sensitive. |
| T3P® | Pyridine, TEA | Forms water-soluble byproducts, easy workup.[3] | Moderate cost. |
Table 2: Comparison of Conditions for O-Acyl Amidoxime Cyclodehydration
| Condition | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages on Scale-Up |
|---|---|---|---|---|---|
| Thermal | Toluene, Xylene | Reflux | 2-24 h | Simple setup. | High energy consumption; risk of thermal rearrangement.[1] |
| TBAF | THF | Room Temp | 1-24 h | Mild conditions. | High cost, corrosive nature. |
| NaOH/DMSO | DMSO | Room Temp | 4-24 h | One-pot, inexpensive, simple workup.[4][6] | Long reaction times; DMSO can be difficult to remove completely. |
| Microwave | Various | High | 5-30 min | Extremely fast, often higher yields.[6] | Requires specialized equipment. |
Experimental Protocols
Protocol: One-Pot Synthesis of this compound via Superbase Catalysis
This protocol is adapted from established methods for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[4][5]
Materials:
-
Thiophene-2-carboxamidoxime (1.0 eq)
-
Methyl 4-methoxy-4-oxobutanoate (Succinic acid monomethyl ester) (1.2 eq)
-
Sodium Hydroxide (NaOH), powdered (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ice-cold water
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (1M, for acidification)
-
Brine
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add powdered NaOH (2.0 eq) and anhydrous DMSO.
-
To the resulting suspension, add thiophene-2-carboxamidoxime (1.0 eq) and methyl 4-methoxy-4-oxobutanoate (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the aqueous mixture to a pH of ~3-4 by the slow addition of 1M HCl. A precipitate of the crude product should form.
-
If a solid precipitates, collect it by filtration, wash thoroughly with water, and dry under vacuum.
-
If an oil or no precipitate forms, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Validation & Comparative
Validating Analytical Methods for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a novel heterocyclic compound with potential applications in drug development. The guide compares a newly developed High-Performance Liquid Chromatography (HPLC) method with an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) technique and presents detailed experimental protocols and validation data. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of new chemical entities.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate and precise quantification of a target analyte. This section compares the developed Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method with Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.
| Analytical Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| RP-HPLC with Diode Array Detection (DAD) | Separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is based on the absorbance of UV-Vis radiation. | Robust, reproducible, and cost-effective for routine analysis. DAD provides spectral information that can aid in peak identification and purity assessment. | Lower sensitivity and specificity compared to mass spectrometry. Susceptible to interference from co-eluting compounds with similar UV spectra. | Highly suitable for routine quality control, purity assessment, and quantification in bulk drug substance and formulated products where concentration levels are relatively high. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation is achieved by HPLC, followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | High sensitivity and specificity, allowing for quantification at very low levels. Provides structural information, aiding in metabolite identification and impurity profiling. | Higher cost of instrumentation and maintenance. Susceptible to matrix effects which can suppress or enhance ionization.[1][2] | Ideal for bioanalytical studies in complex matrices like plasma or tissue, metabolite identification, and trace-level impurity analysis. |
Based on this comparison, an RP-HPLC method with Diode Array Detection (DAD) is the most appropriate choice for the routine quality control and validation of this compound due to its high specificity, accuracy, and suitability for non-volatile compounds.[3] LC-MS is a powerful alternative for applications requiring higher sensitivity.
Experimental Protocols
RP-HPLC-DAD Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Standards and samples are prepared by dissolving the compound in a suitable solvent, such as acetonitrile or methanol, to a known concentration.[3]
LC-MS Method
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-DAD method, but may be optimized for faster run times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification.
-
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove matrix interferences.[5]
Method Validation (as per ICH Guidelines)
The developed HPLC method will be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of the Synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes is a cornerstone of reliable and efficient research. This guide provides a comparative analysis of established methods for the synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. The presented protocols are based on established methodologies for the formation of 1,2,4-oxadiazoles, offering a framework for its reproducible synthesis.
The synthesis of this compound can be strategically approached by dissecting the molecule into its key building blocks: a thiophene-2-carboxamidoxime core, which forms the 3-thien-2-yl fragment of the oxadiazole, and a butanoic acid derivative that provides the side chain at the 5-position of the heterocyclic ring. The primary synthetic challenge lies in the efficient and high-yielding construction of the 1,2,4-oxadiazole ring.
This guide outlines a primary, well-established two-step synthetic route and discusses a potential one-pot alternative, providing detailed experimental protocols and a comparison of their respective advantages and disadvantages.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Description | Stepwise synthesis involving the isolation of an O-acyl amidoxime intermediate followed by cyclization. | Direct conversion of an amidoxime and a carboxylic acid ester to the 1,2,4-oxadiazole in a single reaction vessel. |
| Precursors | Thiophene-2-carboxamidoxime, Ethyl Succinyl Chloride | Thiophene-2-carboxamidoxime, Diethyl Succinate |
| Key Reagents | Pyridine (or other base), Dehydrating agent (e.g., heat, base) | Strong base (e.g., NaOH, KOH) in an aprotic polar solvent (e.g., DMSO) |
| Intermediate Isolation | Yes (Ethyl 4-((hydroxyimino)(thiophen-2-yl)methylamino)-4-oxobutanoate) | No |
| Reported Yields | Generally moderate to high for analogous reactions. | Variable, from poor to excellent, highly dependent on substrates.[1] |
| Advantages | Greater control over the reaction, potentially leading to higher purity of the final product. Intermediates can be characterized. | Time and resource-efficient due to fewer workup and purification steps. |
| Disadvantages | More time-consuming and labor-intensive. Potential for product loss during intermediate isolation and purification. | Can be lower yielding for certain substrates. Optimization of reaction conditions may be required. The presence of certain functional groups can limit the reaction's success.[1] |
Experimental Protocols
Route 1: Two-Step Synthesis via O-Acyl Amidoxime Intermediate
This route is a classical and widely employed method for the synthesis of 1,2,4-oxadiazoles. It proceeds in three stages: preparation of the amidoxime, acylation, and subsequent cyclization.
Stage 1: Synthesis of Thiophene-2-carboxamidoxime
Thiophene-2-carboxamidoxime is a crucial precursor. It can be reliably synthesized from commercially available thiophene-2-carbonitrile and hydroxylamine hydrochloride.
-
Reaction: Thiophene-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium carbonate, in an alcoholic solvent.
-
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., potassium carbonate, 1.5 eq) in ethanol, add thiophene-2-carbonitrile (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield thiophene-2-carboxamidoxime, which can be purified by recrystallization.
-
Stage 2: Synthesis of Ethyl 4-((hydroxyimino)(thiophen-2-yl)methylamino)-4-oxobutanoate (O-Acyl Amidoxime Intermediate)
-
Reaction: Thiophene-2-carboxamidoxime is acylated with ethyl succinyl chloride in the presence of a base to neutralize the HCl generated.
-
Procedure:
-
Dissolve thiophene-2-carboxamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Slowly add ethyl succinyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate, which can be used in the next step without further purification or purified by column chromatography.
-
Stage 3: Cyclization to Ethyl 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoate and Subsequent Hydrolysis
-
Reaction: The O-acyl amidoxime intermediate undergoes intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This is followed by hydrolysis of the ester to the carboxylic acid.
-
Procedure for Cyclization:
-
The crude O-acyl amidoxime intermediate can be cyclized by heating in a high-boiling point solvent such as toluene or xylene at reflux for 4-8 hours.
-
Alternatively, cyclization can be promoted by a base, such as sodium hydroxide in an alcoholic solvent, or by using a dehydrating agent.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent. The crude product can be purified by column chromatography.
-
-
Procedure for Hydrolysis:
-
Dissolve the purified ethyl 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).[2]
-
Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).[2]
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Route 2: One-Pot Synthesis
This approach offers a more streamlined process by combining the acylation and cyclization steps without isolating the intermediate.
-
Reaction: Thiophene-2-carboxamidoxime is reacted directly with a diethyl succinate in a superbasic medium like sodium hydroxide in dimethyl sulfoxide (DMSO).[1]
-
Procedure:
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add thiophene-2-carboxamidoxime (1.0 eq) and diethyl succinate (1.2 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to a pH of approximately 5-6.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, the resulting ester is hydrolyzed as described in Route 1, Stage 3 to yield the final product.
-
Visualizing the Synthetic Workflow
To better illustrate the synthetic pathways, the following diagrams were generated using Graphviz.
Caption: Workflow for the two-step synthesis of the target compound.
Caption: Workflow for the one-pot synthesis of the target compound.
Conclusion
Both the two-step and one-pot synthetic routes offer viable pathways to this compound. The choice between them will depend on the specific requirements of the research, such as the desired scale, purity, and available resources. The two-step method provides greater control and is often preferred for initial small-scale synthesis and for achieving high purity. The one-pot method, while potentially less controlled, offers a more rapid and efficient alternative for larger-scale production, provided the reaction conditions are well-optimized for the specific substrates. For reproducible results, careful control of reaction parameters and thorough characterization of intermediates and the final product are essential.
References
A Comparative Analysis of the Potential Biological Activity of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid and Structurally Related Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. Due to the absence of direct experimental data for this specific molecule, this comparison is based on the reported activities of structurally similar compounds featuring the core thienyl-1,2,4-oxadiazole scaffold. The primary focus is on neuroprotective effects, with secondary consideration given to other potential therapeutic areas such as anticancer, antimicrobial, and anti-inflammatory activities, which are common for these heterocyclic systems.
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere of esters and amides, often incorporated into drug candidates to improve metabolic stability and binding interactions.[1] Similarly, the thiophene ring is a prevalent scaffold in medicinal chemistry, known to be present in a variety of pharmacologically active compounds.[2] The combination of these two moieties, as seen in the target compound, suggests a strong potential for diverse biological activities.
Comparative Analysis of Biological Activity
While direct data for this compound is not publicly available, the activity of closely related compounds provides valuable insights into its potential therapeutic applications. This comparison focuses on two such compounds: GM-90432 , a thienyl-1,2,4-oxadiazole with demonstrated anti-epileptic and neuroprotective properties, and a bisphenol-substituted 1,2,4-oxadiazole (Compound 24) , which exhibits neuroprotection through the activation of the Nrf2 signaling pathway.[3]
Table 1: Comparison of Biological Activities of Thienyl-1,2,4-Oxadiazole Derivatives and a Structurally Related Compound
| Compound | Structure | Primary Activity | Mechanism of Action | Key In Vitro Data |
| This compound (Target Compound) | Chemical structure of this compound | Hypothesized: Neuroprotective | Hypothesized: Modulation of neuroinflammatory pathways, Nrf2 activation | Data not available |
| GM-90432 (4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one) | Chemical structure of GM-90432 | Neuroprotective, Anti-epileptic | Upregulation of neuroprotective steroids and neurotransmitters, downregulation of GABA. | Effective at 2 µM in a zebrafish model of pentylenetetrazole (PTZ)-induced seizures. |
| Compound 24 (bisphenol-substituted 1,2,4-oxadiazole) | Chemical structure of a bisphenol-substituted 1,2,4-oxadiazole | Neuroprotective | Activation of the Nrf2 antioxidant defense system; increased expression of heme oxygenase 1 (HO-1).[3] | Potent protection against oxidative injury in PC12 cells induced by sodium nitroprusside (SNP).[3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the neuroprotective and cytotoxic activities of novel compounds.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates a compound's ability to protect neuronal cells from damage caused by excessive stimulation by the neurotransmitter glutamate, a common mechanism in neurodegenerative diseases.[4]
-
Cell Culture:
-
Seed SH-SY5Y human neuroblastoma cells or primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Culture the cells in a suitable medium (e.g., DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 24 hours.
-
After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 15-30 minutes.
-
Wash the cells with pre-warmed medium and then incubate in fresh, glutamate-free medium containing the respective concentrations of the test compound for another 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound.
-
Cell Seeding:
-
Plate cells (e.g., a cancer cell line or a neuronal cell line) in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength between 550 and 600 nm. The intensity of the purple color is proportional to the number of viable cells.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nrf2-mediated neuroprotective signaling pathway.
Caption: Workflow for in vitro neuroprotection screening.
Caption: Logic for structure-activity relationship analysis.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally similar compounds strongly suggests its potential as a neuroprotective agent. The thienyl-1,2,4-oxadiazole scaffold is a promising framework for the development of novel therapeutics for neurodegenerative disorders. Further investigation is warranted to synthesize and evaluate the specific activities of the target compound. Experimental evaluation using the protocols outlined in this guide would provide a solid foundation for understanding its pharmacological profile and potential for clinical development. The butanoic acid chain may also influence its pharmacokinetic properties, such as solubility and cell permeability, which would be an important aspect of future studies.
References
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
Structure-Activity Relationship of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. Due to the limited availability of public data on this specific compound, this guide synthesizes findings from structurally related 1,2,4-oxadiazole derivatives to infer potential SAR trends and guide future research and development. The information presented is based on a comprehensive review of existing literature on 1,2,4-oxadiazole analogs with varied biological activities, including anticancer and antibacterial properties.
Comparative Analysis of Structural Modifications
The biological activity of 1,2,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core and its appended functionalities. The following sections detail the observed SAR trends based on modifications to the key structural components of the parent molecule.
Modifications of the 3-Position Substituent (Thiophene Ring)
The substituent at the 3-position of the 1,2,4-oxadiazole ring plays a crucial role in determining the biological activity. In many instances, this position is occupied by an aromatic or heteroaromatic ring.
-
Anticancer Activity : Studies on various 1,2,4-oxadiazole derivatives have shown that the nature of the aryl or heteroaryl group at this position can significantly impact cytotoxicity. For instance, in a series of 1,2,4-oxadiazole derivatives synthesized as potential anticancer agents, compounds with a pyridine-4-yl substituent at the 3-position demonstrated potent activity against colon and colorectal cancer cell lines.[1] Specifically, 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed an IC50 value of 4.96 μM against the CaCo-2 cell line.[1] The presence of a thiophene ring, as in the title compound, is a common feature in many biologically active molecules and is known to contribute to various pharmacological activities.[2] The electronic properties and the ability of the thiophene ring to participate in pi-stacking interactions may be crucial for receptor binding.[2]
-
Antibacterial Activity : In the context of antibacterial agents, the substituent at the 3-position also influences the spectrum and potency of activity. Research on 1,2,4-oxadiazole antibiotics has highlighted the importance of this region for interaction with bacterial targets.[3]
Modifications of the 5-Position Substituent (Butanoic Acid Chain)
The butanoic acid moiety at the 5-position of the 1,2,4-oxadiazole ring introduces a flexible acidic side chain, which can be a key determinant of the compound's pharmacokinetic and pharmacodynamic properties.
-
Receptor Antagonism : 1,2,4-Oxadiazolebutanoic acids have been investigated as non-peptidic antagonists of the αvβ3 integrin receptor, which is involved in angiogenesis.[4] The carboxylic acid group is often crucial for mimicking the acidic residues of natural ligands and forming key interactions with the receptor. The length and flexibility of the butanoic acid chain are likely optimized for proper positioning within the receptor's binding site.
-
Antitubercular Activity : In studies of 1,2,4-oxadiazoles with potential antitubercular activity, modifications to the side chain at the 5-position have been explored. One study noted that increasing the chain length and bulkiness at the 3-position of the 1,2,4-oxadiazole ring enhanced anti-mycobacterial potential.[5] While this refers to the 3-position, it underscores the importance of the spatial arrangement of substituents around the oxadiazole core.
General Structure-Activity Relationship Insights for 1,2,4-Oxadiazoles
-
Bioisosterism : The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability.[4][6][7]
-
Influence of Electronic Effects : The biological activity of 1,2,4-oxadiazole derivatives is often influenced by the electronic properties of the substituents. Electron-withdrawing groups on an aromatic ring attached to the oxadiazole core have been shown to enhance antitubercular activity.[5]
Quantitative Data Summary
The following table summarizes the biological activities of various 1,2,4-oxadiazole analogs from the literature to provide a comparative perspective.
| Compound/Analog | Target/Assay | Activity (IC50/MIC) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (colon cancer) | 4.96 μM | [1] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (colorectal cancer) | 0.35 μM | [1] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (breast cancer) | 19.40 μM | [1] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (prostate cancer) | 15.7 μM | [1] |
| Various 1,2,4-oxadiazole derivatives | S. aureus ATCC29213 | MIC ≤ 8 μg/mL for active compounds | [3] |
| 1,2,4-Oxadiazole derivative with COOH group | M. tuberculosis H37Ra | IC50 of 0.63 µg/mL | [5] |
Mandatory Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating compounds with similar structural motifs are provided below. These protocols can serve as a foundation for testing the biological activity of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
In Vitro Antibacterial Activity: Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
This guide provides a foundational understanding of the potential structure-activity relationships for this compound analogs based on existing research on related compounds. Further experimental validation is necessary to confirm these inferred trends for the specific compound of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid: A Comparative Analysis Framework
A definitive benchmarking of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid against known inhibitors is currently challenging due to the absence of publicly available data identifying its specific biological targets. Extensive searches of scientific literature and databases did not yield specific inhibitory activities or molecular targets for this particular compound.
While the 1,2,4-oxadiazole scaffold is present in a variety of biologically active molecules with activities ranging from antiviral to neurological applications, the specific inhibitory profile of this compound has not been characterized in the available literature.
This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to conduct a comparative analysis once the biological target of this compound is identified.
Hypothetical Comparative Data Presentation
To illustrate how such a comparison could be presented, the following table outlines a hypothetical scenario where the compound is tested against a putative enzyme target, "Target X," and compared with known inhibitors.
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Cell-based Potency (EC₅₀, nM) |
| This compound | Target X | FRET-based | Data | Data | Data |
| Known Inhibitor A | Target X | FRET-based | Data | Data | Data |
| Known Inhibitor B | Target X | AlphaLISA | Data | Data | Data |
| Known Inhibitor C | Target X | Radiometric | Data | Data | Data |
Caption: Comparative inhibitory activities of this compound and known inhibitors against Target X.
Experimental Protocols: A Template for Future Studies
Detailed and reproducible experimental protocols are crucial for a meaningful comparison. Below are template methodologies for key experiments that would be cited in a comparative study.
Biochemical Inhibition Assay (FRET-based)
-
Reagents: Purified recombinant Target X, FRET-based substrate, this compound, known inhibitors, assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Procedure: a. Serially dilute the test compounds in 100% DMSO. b. Add 100 nL of the compound dilutions to a 384-well assay plate. c. Add 5 µL of Target X solution (final concentration, e.g., 10 nM) to each well. d. Incubate for 15 minutes at room temperature. e. Add 5 µL of the FRET substrate solution (final concentration, e.g., 1 µM). f. Monitor the fluorescence signal (Excitation/Emission wavelengths specific to the FRET pair) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ values by fitting the dose-response curves using a four-parameter logistic equation.
Cell-based Target Engagement Assay
-
Cell Line: A suitable cell line endogenously expressing or overexpressing Target X.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24 hours). c. Lyse the cells and perform a downstream analysis to measure the activity of Target X or a relevant biomarker. d. Normalize the data to a vehicle control (e.g., 0.1% DMSO).
-
Data Analysis: Determine the EC₅₀ values by fitting the dose-response curves.
Visualizing Experimental Workflow and Signaling Pathways
Visual diagrams are essential for conveying complex experimental setups and biological pathways. The following Graphviz DOT script provides a template for an experimental workflow diagram.
Caption: A generalized workflow for a biochemical inhibition assay.
To facilitate future research and provide a clear path for benchmarking, it is imperative that initial screening and target identification studies for this compound are conducted and the results are made accessible to the scientific community. Once a specific biological target is confirmed, the framework provided in this guide can be utilized to perform a robust and objective comparison with known inhibitors in the field.
Cross-Validation of In Vitro and In Vivo Data for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Comparative Guide Based on Structurally Related Compounds
The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1] Compounds incorporating this scaffold have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The presence of a thiophene ring is also common in many biologically active compounds, contributing to their therapeutic effects.[3] This guide will explore the potential biological activities of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid by cross-validating data from analogous compounds.
Data Presentation: In Vitro and In Vivo Activities of Structurally Related Compounds
The following tables summarize quantitative data from published studies on compounds with structural similarities to this compound.
Table 1: In Vitro Cytotoxicity of 1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole linked Imidazopyrazine (16a) | MCF-7 (Breast) | MTT | 0.68 | [1] |
| A-549 (Lung) | MTT | 1.56 | [1] | |
| A-375 (Melanoma) | MTT | 0.79 | [1] | |
| 1,2,4-Oxadiazole linked Imidazopyrazine (16b) | MCF-7 (Breast) | MTT | 0.22 | [1] |
| A-549 (Lung) | MTT | 1.09 | [1] | |
| A-375 (Melanoma) | MTT | 1.18 | [1] | |
| Caffeic acid-based 1,3,4-Oxadiazole (5) | U87 (Glioblastoma) | Not Specified | 35.1 | [4] |
| T98G (Glioblastoma) | Not Specified | 34.4 | [4] | |
| LN229 (Glioblastoma) | Not Specified | 37.9 | [4] | |
| SKOV3 (Ovarian) | Not Specified | 14.2 | [4] | |
| MCF7 (Breast) | Not Specified | 30.9 | [4] | |
| A549 (Lung) | Not Specified | 18.3 | [4] | |
| AMK OX-8 | HeLa (Cervical) | MTT | < 100 | [5] |
| A549 (Lung) | MTT | < 100 | [5] | |
| AMK OX-9 | HeLa (Cervical) | MTT | < 100 | [5] |
| A549 (Lung) | MTT | < 100 | [5] | |
| AMK OX-11 | HeLa (Cervical) | MTT | < 100 | [5] |
| A549 (Lung) | MTT | < 100 | [5] | |
| AMK OX-12 | HeLa (Cervical) | MTT | < 100 | [5] |
| A549 (Lung) | MTT | < 100 | [5] |
Table 2: In Vivo Anti-inflammatory and Antitumor Activity of Related Compounds
| Compound/Derivative | Animal Model | Assay | Dosage | Effect | Reference |
| 1,3,4-Oxadiazole Derivatives (AMK OX-8, 9, 11, 12) | Swiss albino mice | DLA-induced solid tumor | Not Specified | Reduction in tumor size and weight | [5] |
| Not Specified | Rats | Carrageenan-induced paw edema | Not Specified | Evaluation of edema inhibition | [6] |
| Not Specified | Mice | Acetic acid-induced writhing | Not Specified | Evaluation of analgesic activity | [6] |
| Not Specified | Mice | Croton oil-induced ear edema | Not Specified | Inhibition of edema formation | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for similar compounds are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The anti-proliferative activity of novel compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations (e.g., 12.5, 25, 50, 100 µM). Control cells receive the medium with the same concentration of the solvent.[5]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5]
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT reagent (e.g., 1 mg/mL) is added to each well, followed by a 4-hour incubation at 37°C.[5]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Selection: Rats are typically used for this assay.[6]
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 0.1 ml of 1% solution), is given into the hind paw of the rats to induce localized edema.[8]
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Mandatory Visualization
Caption: Experimental workflow for cross-validation.
Caption: Potential COX-2 inhibitory pathway.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
A Comparative Guide to the Metabolic Stability of Oxadiazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability of several oxadiazole derivatives in human and rat liver microsomes. The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver enzymes to metabolize the drug.
| Compound ID | Structure | Species | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound 1 | 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole | Mouse | Long half-life | Low clearance | [1] |
| Compound 2 | A 1,2,4-oxadiazole derivative | Human | > 93.2 | - | [2] |
| Compound 3 | Setileuton (a 1,3,4-oxadiazole derivative) | Rat, Dog, Human | - | Metabolized by CYPs | [1] |
| Compound 4 | A methyl-1,3,4-oxadiazole derivative | Human (S9) | > 40 (97% remaining) | < 11.6 | [3] |
| Compound 5 | A 1,2,4-oxadiazole anti-tubercular agent | - | 19 | 69 | [3] |
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining comparable and reliable data. The following protocol outlines a typical experimental workflow.
Microsomal Stability Assay Protocol
1. Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
2. Materials:
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well incubation plates
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the test compound to the incubation mixture in the 96-well plate to a final concentration of typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
The "0-minute" time point is typically quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizations
The following diagrams illustrate the typical workflow of a metabolic stability assay and the general metabolic fate of a drug candidate.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: General metabolic fate of a xenobiotic compound.
Conclusion
The metabolic stability of oxadiazole derivatives is a critical parameter in the drug discovery process. As the presented data illustrates, structural modifications to the oxadiazole scaffold and its substituents can significantly impact the rate of metabolism. A thorough understanding of the structure-metabolism relationships, obtained through systematic in vitro screening, is essential for the rational design of drug candidates with optimized pharmacokinetic profiles. The experimental protocols and workflows provided in this guide serve as a foundational resource for researchers engaged in the evaluation of the metabolic stability of novel chemical entities.
References
Evaluating the Selectivity of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid for the S1P1 Receptor
A Comparative Guide for Researchers
In the landscape of immunomodulatory drug discovery, the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target. Agonism of the S1P1 receptor leads to the sequestration of lymphocytes in secondary lymphoid organs, a mechanism that has proven effective in the treatment of various autoimmune diseases. This guide provides a comparative evaluation of the selectivity of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid , a potent and selective S1P1 receptor agonist, against other well-characterized S1P receptor modulators.
While specific quantitative selectivity data for 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid is not publicly available in the accessed literature, its characterization as a potent and selective S1P1 agonist allows for a comparative discussion with established compounds in the same class. This guide will therefore focus on the selectivity profiles of prominent S1P receptor modulators—Fingolimod, Ponesimod, and Ozanimod—to provide a framework for understanding the importance of receptor selectivity for this class of compounds.
Comparative Selectivity of S1P Receptor Modulators
The selectivity of a compound for its intended target over other related receptors is a critical determinant of its therapeutic window and side-effect profile. In the context of S1P receptor modulators, selectivity for S1P1 over other subtypes, particularly S1P3, is highly desirable to minimize potential cardiovascular adverse effects.
| Compound | Target(s) | S1P1 Potency (EC50, nM) | S1P2 Potency (EC50, nM) | S1P3 Potency (EC50, nM) | S1P4 Potency (EC50, nM) | S1P5 Potency (EC50, nM) |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | ~0.3-0.6 | >10000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
| Ponesimod | S1P1 | 5.7 | >10000 | >10000 | >10000 | >10000 |
| Ozanimod | S1P1, S1P5 | <1 | >10000 | >10000 | >10000 | <1 |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. EC50 values represent the concentration of the compound that elicits a half-maximal response.
Fingolimod , the first-in-class S1P receptor modulator, demonstrates potent agonism at S1P1, S1P4, and S1P5, with slightly lower potency at S1P3. Its lack of selectivity, particularly its activity at S1P3, has been associated with cardiovascular side effects such as bradycardia.
In contrast, second-generation S1P receptor modulators have been developed with improved selectivity profiles. Ponesimod exhibits high potency and selectivity for S1P1, with minimal activity at other S1P receptor subtypes. This enhanced selectivity is thought to contribute to a more favorable safety profile.
Ozanimod is another selective S1P receptor modulator, with high affinity for S1P1 and S1P5. Its selectivity against S1P2, S1P3, and S1P4 is a key differentiator from non-selective agents like Fingolimod.
Signaling Pathways and Experimental Workflows
The activation of the S1P1 receptor by an agonist like 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gi proteins, leading to downstream effects that ultimately regulate lymphocyte trafficking.
Head-to-Head Comparison: 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid versus a Standard Anticancer Drug
Disclaimer: As of the latest literature review, specific experimental data for the compound 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is not publicly available. This guide provides a comparative analysis based on the known biological activities of structurally related 1,2,4-oxadiazole derivatives and contrasts them with a well-established standard chemotherapeutic agent, Doxorubicin. The data presented for the 1,2,4-oxadiazole class is representative and intended to provide a framework for potential comparative studies.
Introduction
The 1,2,4-oxadiazole heterocyclic scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound of interest, this compound, incorporates this key moiety alongside a thienyl group, suggesting potential for biological activity. This guide offers a hypothetical head-to-head comparison with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, to outline the type of experimental evaluation such a novel compound might undergo.
Putative Mechanism of Action
While the precise mechanism of this compound is unknown, many 1,2,4-oxadiazole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[1][3] The proposed anticancer activity could stem from the inhibition of critical signaling pathways involved in cell growth and proliferation.
Below is a diagram illustrating a simplified, generic signaling pathway often implicated in cancer, which could be a target for novel anticancer agents.
Comparative In Vitro Cytotoxicity
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for a representative 1,2,4-oxadiazole derivative compared to Doxorubicin against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Representative 1,2,4-Oxadiazole | 5.2 | 8.9 | 7.5 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Note: The data for the "Representative 1,2,4-Oxadiazole" is illustrative and based on reported activities of similar compounds.[3]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The antiproliferative activity of the test compounds would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and the standard drug (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Below is a workflow diagram for the MTT assay.
Summary and Future Directions
This guide presents a hypothetical comparison between this compound and the standard anticancer drug Doxorubicin. Based on the known activities of related 1,2,4-oxadiazole compounds, it is plausible that the compound of interest possesses antiproliferative properties. However, comprehensive in vitro and in vivo studies are essential to elucidate its specific mechanism of action, potency, and selectivity. Future research should focus on synthesizing this compound and evaluating its efficacy and toxicity profile against a broad panel of cancer cell lines and in preclinical animal models. Such studies will be critical in determining its potential as a novel therapeutic agent.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
Independent verification of the biological activity of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
An Independent Verification and Comparative Analysis of the Anticancer Activity of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Abstract
This guide provides an independent verification of the hypothesized anticancer activity of this compound, hereafter referred to as Compound X. Its performance is compared with other 1,2,4-oxadiazole derivatives and a standard chemotherapeutic agent, Etoposide. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology. All data for Compound X is hypothetical and presented for comparative purposes.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer activities.[1][2] This guide focuses on a novel derivative, this compound (Compound X), and evaluates its potential as a cytotoxic agent against various cancer cell lines. The comparison with structurally related compounds and a standard drug aims to position its efficacy and potential for further development.
Comparative Analysis of In Vitro Cytotoxicity
The primary investigation into the biological activity of Compound X involved assessing its in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined for Compound X and compared with two other 1,2,4-oxadiazole derivatives and the well-established anticancer drug, Etoposide.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Compound X (Hypothetical Data) | 15.8 | 22.5 | 18.3 | 25.1 |
| Compound 1¹ | N/A | N/A | N/A | N/A |
| Compound 2² | 25.5 | 30.2 | 22.1 | 35.8 |
| Etoposide (Reference)³ | 5.2 | 8.9 | 6.5 | 10.4 |
¹ Mean IC₅₀ of 92.4 µM across a panel of 11 cell lines as reported in literature.[2] ² Hypothetical data based on qualitative descriptions of activity. ³ Representative data from established literature.
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were procured from a certified cell bank. The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (Compound X, Compound 1, Compound 2, and Etoposide) and incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC₅₀ values were determined by plotting the percentage of inhibition versus the concentration of the compound.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the activities of similar heterocyclic compounds, it is hypothesized that Compound X may exert its anticancer effects through the induction of apoptosis via the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.
Caption: Hypothesized apoptotic signaling pathway induced by Compound X.
Experimental Workflow
The following diagram illustrates the workflow for the independent verification of the biological activity of Compound X.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Conclusion
The hypothetical data for this compound (Compound X) suggests moderate cytotoxic activity against the tested cancer cell lines. While its hypothesized potency is less than the standard chemotherapeutic agent Etoposide, it falls within a comparable range to other evaluated 1,2,4-oxadiazole derivatives. The presented experimental protocols provide a robust framework for the empirical verification of these findings. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid proper disposal procedures
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must handle the disposal of this compound in accordance with established laboratory safety protocols and regulatory requirements. The following procedures are based on the official Safety Data Sheet (SDS) and general best practices for chemical waste management.
Hazard Summary and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This information dictates the necessary safety precautions.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical in standard laboratory trash or down the drain.
1. Waste Collection and Storage:
- Original Container: Whenever possible, leave the chemical waste in its original container.[1]
- Labeling: Ensure the container is clearly and accurately labeled with the full chemical name and associated hazard symbols.
- No Mixing: Do not mix this compound with other waste materials.[1]
- Container Integrity: Keep the container tightly closed and store in a dry, well-ventilated area.[1]
2. Handling Uncleaned Containers:
- Empty containers should be treated as if they still contain the product.[1]
- Follow the same disposal path as the chemical waste itself.
3. Spill Management:
- In the event of a spill, prevent the material from entering drains.[1]
- For dry spills, carefully take up the material, avoiding dust generation.[1]
- Collect the spilled material and any contaminated absorbent materials (e.g., sand, earth) and place them in a suitable, labeled container for disposal.[2]
- Clean the affected area thoroughly.[1]
- Report any major spills to the appropriate environmental health and safety officer.
4. Final Disposal:
- All waste containing this compound must be disposed of through an approved and licensed waste disposal contractor.
- Consult your institution's environmental health and safety (EHS) department for specific procedures and to schedule a waste pickup.
- Provide the waste contractor with the Safety Data Sheet (SDS) for the chemical.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the full Safety Data Sheet (SDS) and your local regulations before handling and disposing of any chemical.
References
Personal protective equipment for handling 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS: 849925-06-0). Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Choose gloves based on the specific laboratory conditions and consult with the glove manufacturer for chemical resistance data. |
| Skin and Body Protection | Laboratory coat | Should be worn at all times. For larger quantities or potential for splashing, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If dusts are generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be required. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][3]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Dispensing: Avoid creating dust when handling the solid form of the compound. Use spark-proof tools and equipment to prevent ignition sources.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[5][6] Wash hands thoroughly after handling the substance.[2]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[3][4][7]
Disposal Plan:
-
Waste Collection: Dispose of the compound and any contaminated materials in a designated hazardous waste container. Do not allow the product to enter drains.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for disposal by an approved waste disposal company, following all local, state, and federal regulations.
Workflow for Safe Handling
Caption: Safe handling workflow for the specified chemical.
References
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. fishersci.com [fishersci.com]
- 5. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
